8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Description
Properties
IUPAC Name |
3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWNDABPZGGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394689 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-62-1 | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50892-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Dibenzo(b,E)(1,4)diazepin-11-one, 8-chloro-5,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-5,10-DIHYDRO-11H-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT944N7MN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[3] This document collates available data on its chemical, physical, and pharmacological characteristics. Detailed experimental protocols for its synthesis and purification, derived from established literature, are presented. Furthermore, this guide includes visualizations of the synthetic pathway and a proposed purification workflow to aid researchers in their drug development endeavors. While the primary pharmacological significance of this compound lies in its role as a precursor, this guide serves as a central repository of its known scientific data.
Chemical and Physical Properties
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is a tricyclic dibenzodiazepine derivative.[3] It is a white to yellow or dark grey solid at room temperature.[4][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50892-62-1[6] |
| Molecular Formula | C₁₃H₉ClN₂O[6] |
| IUPAC Name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one[7] |
| Synonyms | 8-Chloro-5H-dibenzo[b,e][1][2]diazepin-11(10H)-one, Clozapine Impurity A[6][8] |
| InChI | InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17)[7] |
| InChIKey | YVWNDABPZGGQFE-UHFFFAOYSA-N[7] |
| SMILES | Clc1ccc2Nc3ccccc3C(=O)Nc2c1[9] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 244.68 g/mol [10] |
| Melting Point | 233-236 °C[11] |
| Boiling Point | 334.4 °C at 760 mmHg (Predicted)[7] |
| Density | 1.327 g/cm³ (Predicted)[7] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[11] |
| Appearance | White to yellow or dark grey solid[4][5] |
| Storage Temperature | -20°C Freezer[11] |
Synthesis and Purification
The primary route to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one involves the intramolecular cyclization of 2-(4-chloro-2-aminophenylamino)benzoic acid. This precursor is synthesized via an Ullmann condensation of 2-aminobenzoic acid and a halogenated nitroarene, followed by reduction of the nitro group.[12]
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on literature descriptions of dibenzodiazepine synthesis.[4]
-
Ullmann Condensation:
-
In a round-bottom flask, combine 2-aminobenzoic acid, 2,5-dichloronitrobenzene, a base (e.g., potassium carbonate), and a copper catalyst in a suitable solvent (e.g., DMF).
-
Heat the mixture at 100-140°C with stirring for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up to isolate the crude 2-(4-chloro-2-nitrophenylamino)benzoic acid.
-
-
Nitro Group Reduction:
-
Dissolve the crude product from the previous step in an appropriate solvent system (e.g., aqueous ethanol).
-
Add a reducing agent, such as sodium dithionite, portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Isolate the crude 2-(2-amino-4-chlorophenyl)aminobenzoic acid by filtration or extraction.
-
-
Intramolecular Cyclization:
-
Suspend the crude amino acid precursor in a high-boiling point solvent like xylene.
-
Heat the mixture to reflux for an extended period (e.g., 24-96 hours) to effect cyclization.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and collect the precipitated crude 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one by filtration.
-
Experimental Protocol: Purification
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., methanol-water, acetone-hexane).[3]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent system (e.g., ethyl acetate:hexane).[3]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Due to the lack of specific, published experimental parameters for these analyses, standard protocols for small organic molecules would be applicable.
Pharmacological Properties and Signaling Pathways
There is currently no available data in the public domain regarding the specific biological activity or signaling pathways of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one itself. Its pharmacological significance is primarily as a key intermediate in the synthesis of Clozapine.[3]
Clozapine is an atypical antipsychotic that interacts with a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[13] Its therapeutic effects are believed to be mediated through a combination of these interactions. The conversion of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one to Clozapine is a critical step in imbuing the molecule with its characteristic pharmacological profile.
The transformation to Clozapine involves the introduction of a methylpiperazinyl side chain at the 11-position, which is crucial for its interaction with various receptors.
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is a well-characterized intermediate with established physical and chemical properties. Its primary importance lies in its role as a direct precursor to Clozapine, a cornerstone in the treatment of schizophrenia. While direct biological activity of this intermediate has not been reported, a thorough understanding of its synthesis, purification, and analytical characterization is paramount for researchers and professionals involved in the development and manufacturing of Clozapine and related dibenzodiazepine-based therapeutics. This guide provides a foundational resource for these endeavors, consolidating the available technical information into a structured and accessible format. Further research into the potential intrinsic pharmacological properties of this and other synthetic intermediates could represent a novel avenue for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 50892-62-1|8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one [lgcstandards.com]
- 10. aschemicals.com [aschemicals.com]
- 11. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS 50892-62-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rnlkwc.ac.in [rnlkwc.ac.in]
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine. This document outlines its chemical structure, physical properties, and a relevant experimental protocol, presenting data in a clear and accessible format for scientific and research applications.
Core Compound Properties
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a heterocyclic compound that serves as a foundational building block in the synthesis of clozapine.[1] Its chemical identity and physical characteristics are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| CAS Number | 50892-62-1[2][3] |
| Molecular Formula | C₁₃H₉ClN₂O[2][4] |
| Molecular Weight | 244.68 g/mol [2] |
| IUPAC Name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][5]diazepin-11-one[1] |
| Canonical SMILES | Clc3cc2NC(=O)c1c(cccc1)Nc2cc3 |
| InChI | InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17)[6] |
| InChIKey | YVWNDABPZGGQFE-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Melting Point | 233-236 °C[7] |
| Boiling Point | 334.4 °C at 760 mmHg (Predicted)[7] |
| Appearance | White to very dark grey solid[7] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[7] |
Chemical Structure
The molecular structure of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is characterized by a dibenzo[b,e][2][5]diazepine core, with a chlorine atom substituted at the 8-position and a ketone group at the 11-position.
Caption: Chemical structure of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Experimental Protocols
Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][2][5]diazepine [8]
-
Reaction Setup: A solution of 1-(3-(p-tolyloxy)propyl)piperazine (1.20 g, 5.14 mmol) in anhydrous anisole (5 mL) is prepared under a nitrogen atmosphere.
-
Addition of Catalyst: A 1.0 M solution of titanium tetrachloride in toluene (1.10 mL, 1.10 mmol) is added to the reaction mixture.
-
Heating: The mixture is warmed to 50-55°C.
-
Addition of Intermediate: A hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][2][5]diazepin-11-one (250 mg, 1.02 mmol) in anhydrous anisole (10 mL) is added via syringe.
-
Reflux: The reaction mixture is heated at reflux for 4 hours.
-
Work-up:
-
The mixture is cooled and evaporated to dryness in vacuo.
-
The resulting residue is partitioned between ethyl acetate (50 mL) and 2 M aqueous sodium hydroxide (30 mL).
-
The mixture is filtered, and the residue is washed with ethyl acetate (20 mL).
-
The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (2 x 50 mL).
-
-
Purification:
-
The combined organic fractions are washed with water (2 x 30 mL), dried over anhydrous sodium sulfate, and evaporated to dryness.
-
The residue is purified by flash column chromatography.
-
Caption: Experimental workflow for the synthesis of a clozapine analog.
Role in Drug Development
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a critical intermediate in the multi-step synthesis of Clozapine, an important atypical antipsychotic medication used in the management of treatment-resistant schizophrenia. The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Caption: Logical relationship of the intermediate to the final drug product.
Biological Activity Context
As a synthetic intermediate, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is not intended for direct biological or therapeutic use. Its significance lies in its chemical structure, which is readily converted to the pharmacologically active clozapine. The biological activity of clozapine is complex, involving antagonism of various neurotransmitter receptors, including dopaminergic and serotonergic receptors. The study of such intermediates is crucial for understanding the synthesis and potential impurities in the final drug product.
References
- 1. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 2. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. aschemicals.com [aschemicals.com]
- 5. 50892-62-1|8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one|BLD Pharm [bldpharm.com]
- 6. 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one [lgcstandards.com]
- 7. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one manufacturers and suppliers in india [chemicalbook.com]
- 8. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [mdpi.com]
An In-depth Technical Guide on 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one (CAS 50892-62-1)
An In-depth Technical Guide on 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (CAS 50892-62-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, with CAS registry number 50892-62-1, is a heterocyclic organic compound belonging to the dibenzodiazepine class.[2] Structurally, it features a tricyclic system with a central diazepine ring fused to two benzene rings, substituted with a chlorine atom and a ketone group. This molecule is of significant interest in pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[3] It is also officially designated as "Clozapine EP Impurity A" in the European Pharmacopoeia, highlighting its importance in the quality control and regulatory assessment of Clozapine active pharmaceutical ingredient (API).[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and known biological relevance.
Physicochemical and Analytical Data
The fundamental properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one are summarized below. These data are crucial for its identification, handling, and analysis in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₉ClN₂O | [2][6] |
| Molecular Weight | 244.68 g/mol | [6][7] |
| CAS Number | 50892-62-1 | [2] |
| Appearance | White to Pale Brown or Yellow to Dark Grey Solid | [8] |
| Melting Point | 233-236 °C | [8] |
| Boiling Point (Predicted) | 334.4 ± 41.0 °C | [8] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [8] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | [8] |
| InChI | InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) | [5] |
| SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl | [5] |
Table 2: Analytical Identification Parameters
| Analytical Method | Key Parameters and Observations | Reference(s) |
| HPLC-UV | Used for quantification as a process-related and degradation impurity in Clozapine API. The fused dibenzodiazepinone scaffold presents a unique chromatographic retention pattern. | [1][4] |
| LC-MS | Utilized for sensitive detection and confirmation, providing mass fragmentation patterns for structural elucidation. | [4] |
| ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry | Standard characterization techniques provided with reference standards for structural confirmation and identification. | [9][10] |
Synthesis and Experimental Protocols
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is synthesized via the intramolecular cyclization of its precursor, 2-((2-amino-4-chlorophenyl)amino)benzoic acid. This reaction is a critical step in the overall synthesis of Clozapine.
Experimental Protocol: Cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid
This protocol is based on methods described in patent literature for the synthesis of the target compound.
Objective: To synthesize 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one via acid-catalyzed cyclization.
Materials:
-
2-((2-amino-4-chlorophenyl)amino)benzoic acid
-
Aqueous sulfuric acid solution (e.g., 5-60% w/w) or polyphosphoric acid
-
Methanol (for purification)
-
Aqueous alkali solution (e.g., sodium hydroxide or sodium carbonate) for neutralization
-
Hot water
-
Reaction flask equipped with a reflux condenser and stirrer
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction flask, charge 2-((2-amino-4-chlorophenyl)amino)benzoic acid and the aqueous sulfuric acid solution. The mass ratio of the starting material to the acid solution can range from 1:3 to 1:50.
-
Cyclization: Heat the mixture under reflux with stirring. The reflux temperature is typically maintained between 70-105 °C. The reaction is monitored for completion, which usually takes 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to approximately 55 ± 5 °C.
-
Neutralization and Washing: Slowly add water to hydrolyze any remaining reactive species. Further cool the mixture and perform suction filtration to collect the crude product. The filter cake is washed first with an aqueous alkali solution until the filtrate is alkaline, followed by washing with hot water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol. The crude solid is suspended in methanol and heated to reflux for approximately 2 hours.
-
Isolation and Drying: After cooling, the purified product is collected by suction filtration, washed with methanol, and dried in an oven at around 80 °C for 6 hours to yield 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one as a solid.
Caption: Synthesis of the target compound via cyclization.
Role in Clozapine Synthesis
The primary significance of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is its role as the penultimate intermediate in several synthesis routes for Clozapine. The subsequent step involves a condensation reaction with N-methylpiperazine.
Experimental Protocol: Conversion to Clozapine
This generalized protocol describes the final step in Clozapine synthesis from the title compound.
Objective: To synthesize Clozapine by condensing 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one with N-methylpiperazine.
Materials:
-
N-methylpiperazine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous anisole or other suitable high-boiling solvent
-
Phosphorus oxychloride (POCl₃) can also be used as a condensing agent.
-
Organic solvent for extraction (e.g., benzene, ethyl acetate)
-
Aqueous acid (e.g., dilute acetic acid) and base (e.g., ammonia) for work-up
Procedure:
-
Amidation Reaction: The lactam (the title compound) is converted into a more reactive intermediate, such as an imino chloride or a thioamide derivative. A common method involves heating with a condensing agent like phosphorus oxychloride or titanium tetrachloride in an anhydrous solvent.
-
Condensation: N-methylpiperazine is added to the activated intermediate. The reaction mixture is typically heated under reflux for several hours to drive the condensation.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and subjected to an extractive work-up. This usually involves partitioning between an organic solvent and aqueous acidic/basic solutions to remove unreacted starting materials and by-products. The crude Clozapine is then isolated from the organic phase and purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether or acetone/petroleum ether).
Caption: Conversion of the intermediate to the final API, Clozapine.
Biological Activity and Toxicology
Pharmacology and Mechanism of Action
There is a significant lack of publicly available data on the specific pharmacological profile, receptor binding affinities, or mechanism of action of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one itself. Research has predominantly focused on the final product, Clozapine.
One study investigating various Clozapine impurities noted that some demonstrated an ability to decrease locomotor activity in mice, suggesting potential central nervous system effects, though it was not specified if the title compound was among those active impurities.[5] Given its structural similarity to other tricyclic compounds, it could theoretically interact with various neurotransmitter systems, but this remains speculative without dedicated investigation.[2]
Toxicology and Impurity Profile
As a known impurity in Clozapine, the control and monitoring of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one are mandated by pharmacopeial monographs.[1][4] The presence of impurities in an API can affect its stability, efficacy, and safety.
Aggregated GHS information from multiple suppliers provides some indication of potential hazards. The compound is classified with the following hazard statements in a significant percentage of notifications:
These classifications necessitate careful handling of the compound in an industrial or research setting, utilizing appropriate personal protective equipment and containment measures. The control of this impurity to defined acceptance criteria is a critical aspect of the quality assurance for Clozapine, ensuring patient safety.[4]
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (CAS 50892-62-1) is a compound of high importance in the pharmaceutical industry, serving as a cornerstone intermediate for the synthesis of Clozapine. Its chemical and physical properties are well-defined, and established analytical methods exist for its identification and quantification, particularly in its role as a regulated impurity. While detailed protocols for its synthesis are available, there is a notable absence of research into its intrinsic pharmacological and toxicological properties. Future investigations could explore the potential biological activities of this molecule, which would not only be of academic interest but could also provide a more profound understanding of the safety profile of Clozapine and its related substances. For now, its primary role remains that of a critical synthetic precursor and a marker of quality in the production of a vital antipsychotic medication.
References
- 1. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 9. dev.klivon.com [dev.klivon.com]
- 10. WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1,4]THIAZEPIN-11-ONE - Google Patents [patents.google.com]
- 11. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
This technical guide provides a comprehensive overview of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, with the CAS number 50892-62-1, is a tricyclic lactam that serves as a crucial precursor in the manufacturing of Clozapine.[1][2] Clozapine is an important medication for treatment-resistant schizophrenia and is known for its unique pharmacological profile, exhibiting a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[3] Understanding the properties and synthesis of this intermediate is essential for the efficient and safe production of Clozapine.
Physicochemical Properties
The fundamental physicochemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are summarized in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₃H₉ClN₂O[1] |
| Molecular Weight | 244.68 g/mol [1] |
| Appearance | White to yellow or dark grey solid[4] |
| Melting Point | 233-236 °C |
| Boiling Point | 334.4±41.0 °C (Predicted) |
| Density | 1.327±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol (with sonication) |
Synthesis and Experimental Protocols
The primary route for the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one involves the intramolecular cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid.
Synthesis of 2-((2-amino-4-chlorophenyl)amino)benzoic acid
This precursor is typically synthesized via an Ullmann condensation reaction between 2,5-dichloronitrobenzene and anthranilic acid, followed by the reduction of the nitro group.
Cyclization to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
A patented method describes the cyclization of 2-((2-amino-4-chlorophenyl)amino)benzoic acid in an aqueous sulfuric acid medium.[5]
Experimental Protocol:
-
Reaction Setup: 2-((2-amino-4-chlorophenyl)amino)benzoic acid is mixed with an aqueous solution of sulfuric acid. The mass ratio of the starting material to the acid solution can range from 1:3 to 1:50, with the acid concentration between 5% and 60%.[5]
-
Cyclization: The mixture is heated to reflux, with the temperature maintained between 70-105 °C, for a duration of 3-5 hours.[5]
-
Work-up: After the reaction is complete, the mixture is cooled to approximately 55 °C.[5] The solid product is collected by filtration.
-
Purification: The collected solid is washed first with an aqueous alkali solution until alkaline, followed by washing with hot water until neutral.[5] The product is then dried to yield 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.[5] This method is advantageous as it is efficient, uses readily available reagents, and simplifies waste management.[5]
Role in Clozapine Synthesis
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a pivotal intermediate in the synthesis of Clozapine. The subsequent step involves the introduction of the N-methylpiperazine side chain.
Conversion to Clozapine
The conversion is typically achieved by reacting the intermediate with N-methylpiperazine in the presence of a coupling agent, such as titanium tetrachloride.[6]
Experimental Protocol (Amidation):
-
Complex Formation: A solution of titanium tetrachloride in toluene is added to a solution of N-methylpiperazine in anhydrous anisole under a nitrogen atmosphere. The mixture is warmed to 50-55 °C.[6]
-
Amidation Reaction: A hot solution of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in anhydrous anisole is added to the reaction mixture.[6]
-
Reflux and Isolation: The reaction mixture is heated at reflux for several hours. After cooling, the solvent is removed in vacuo. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., sodium hydroxide).[6] The organic layers are combined, washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography and/or recrystallization to yield Clozapine.[6]
Signaling Pathway and Biological Context
As an intermediate in a chemical synthesis, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one does not have a direct, well-characterized role in biological signaling pathways. Its significance lies in being a precursor to Clozapine, which has a complex pharmacological profile.
Clozapine interacts with a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors.[3] Its atypical antipsychotic effects are attributed to its unique receptor binding profile, particularly its high affinity for D4 and 5-HT2A receptors and lower affinity for D2 receptors.[3] The major metabolite of Clozapine, N-desmethylclozapine (NDMC), is also biologically active and contributes to the overall therapeutic effect, notably as a potent M1 receptor agonist.[3]
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Clozapine, highlighting the central role of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Caption: Synthetic pathway of Clozapine from its precursors.
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a fundamentally important molecule in the field of pharmaceutical chemistry, specifically for the production of the antipsychotic drug Clozapine. A thorough understanding of its synthesis, properties, and its role in the overall manufacturing process is critical for ensuring the quality and availability of this essential medication. The synthetic protocols outlined in this guide provide a basis for further research and process optimization in the development of antipsychotic drugs.
References
- 1. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS 50892-62-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. CN108863960A - A kind of synthetic method for the key intermediate being used to prepare Clozapine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis Precursors of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis precursors and methodologies for producing 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the manufacturing of several atypical antipsychotic drugs, most notably Clozapine. This document outlines the primary synthetic pathway, details experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a tricyclic lactam, serves as a crucial building block in medicinal chemistry. Its synthesis is a critical step in the production of pharmaceuticals used to treat schizophrenia and other psychiatric disorders. The most prevalent and efficient synthetic route involves a two-step process: an initial Ullmann condensation or a related C-N cross-coupling reaction to form a diarylamine intermediate, followed by an intramolecular cyclization to construct the characteristic dibenzodiazepinone ring system. Understanding the nuances of these reactions and the factors influencing their outcomes is paramount for efficient and scalable production.
Core Synthesis Pathway
The primary pathway for the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one involves two key transformations:
-
Step 1: N-Arylation via Ullmann Condensation. This step involves the copper-catalyzed coupling of a 2-halobenzoic acid with 4-chloroaniline to form the intermediate, 2-(4-chloroanilino)benzoic acid. 2-Chlorobenzoic acid is a commonly used starting material for this reaction.
-
Step 2: Intramolecular Cyclization. The 2-(4-chloroanilino)benzoic acid intermediate is then cyclized through dehydration to form the final product. This is typically achieved using a strong dehydrating agent such as phosphoryl chloride or polyphosphoric acid.
Caption: Overall synthesis pathway for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Experimental Protocols
Step 1: Synthesis of 2-(4-Chloroanilino)benzoic Acid via Ullmann Condensation
This procedure is adapted from established methodologies for the copper-catalyzed N-arylation of halobenzoic acids.[1]
Reaction Scheme:
Materials and Reagents:
-
2-Chlorobenzoic acid
-
4-Chloroaniline
-
Copper (I) oxide (Cu₂O)
-
Copper powder (Cu)
-
Anhydrous potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), 4-chloroaniline (1.05 eq), anhydrous potassium carbonate (2.0 eq), copper (I) oxide (0.04 eq), and copper powder (0.09 eq).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to 130°C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to precipitate the product.
-
Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-chloroanilino)benzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Acid:Aniline) | 1 : 1.05 | [1] |
| Catalyst Loading (Cu₂O) | 4 mol% | [1] |
| Catalyst Loading (Cu) | 9 mol% | [1] |
| Base (K₂CO₃) | 2.0 equivalents | [1] |
| Solvent | 2-Ethoxyethanol | [1] |
| Temperature | 130 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Reported Yield | Up to 99% (for similar substrates) | [1] |
Step 2: Intramolecular Cyclization to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
The cyclization of the N-aryl anthranilic acid intermediate is a critical step in forming the tricyclic core. Phosphoryl chloride is a common and effective reagent for this transformation.
Reaction Scheme:
Materials and Reagents:
-
2-(4-Chloroanilino)benzoic acid
-
Phosphoryl chloride (POCl₃)
-
Toluene (or other high-boiling inert solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 2-(4-chloroanilino)benzoic acid (1.0 eq) in an excess of phosphoryl chloride (POCl₃).
-
Alternatively, the reaction can be carried out in a high-boiling inert solvent such as toluene with a stoichiometric amount of phosphoryl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After completion, carefully quench the excess phosphoryl chloride by slowly adding the reaction mixture to ice-water with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid product, wash thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Quantitative Data:
| Parameter | Value |
| Cyclizing Agent | Phosphoryl Chloride (POCl₃) |
| Solvent | Excess POCl₃ or Toluene |
| Temperature | Reflux |
| Reaction Time | Typically 2-6 hours |
| Expected Yield | Generally high (>80%) |
Workflow and Signaling Pathway Diagrams
References
Technical Guide: Physicochemical Properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a tricyclic compound that serves as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[1][2] The physicochemical properties of this intermediate, particularly its solubility, are critical for process optimization, formulation development, and ensuring consistent quality in the manufacturing of Clozapine. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and explores the biological context of its end-product, Clozapine.
Physicochemical Properties
Basic physicochemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O | [3] |
| Molecular Weight | 244.68 g/mol | [3] |
| CAS Number | 50892-62-1 | [3] |
| Appearance | White to Very Dark Grey Solid | [3] |
| Melting Point | 233-236°C | [3] |
| pKa (Predicted) | 11.68 ± 0.20 | [3] |
Solubility Profile
Quantitative solubility data for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility characteristics in common organic solvents.
| Solvent | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Sonication may be required | [3] |
| Methanol | Slightly Soluble | Sonication may be required | [3] |
Given the limited quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided in the following section. This protocol is based on established methods for poorly soluble pharmaceutical compounds.
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]
4.1. Materials and Equipment
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (pure solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, phosphate buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Quantification:
-
Determine the concentration of the solute in the original saturated solution by back-calculating from the diluted sample concentration.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
4.3. Analytical Method Development (HPLC)
A reverse-phase HPLC method can be developed for the quantification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer solution. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Standard Curve: Prepare a series of standard solutions of known concentrations to generate a calibration curve for accurate quantification.
Biological Context: Relevance to Clozapine's Mechanism of Action
As the direct precursor to Clozapine, the solubility and handling of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are integral to the synthesis of a drug with a complex pharmacological profile. Clozapine is an atypical antipsychotic with a broad receptor binding profile, which is believed to contribute to its unique efficacy in treatment-resistant schizophrenia.[6][7]
5.1. Clozapine Synthesis Workflow
The synthesis of Clozapine from its intermediate involves a key chemical transformation. Understanding this workflow is crucial for process chemistry and drug development.
Clozapine Synthesis from its Intermediate.
5.2. Clozapine's Multi-Receptor Signaling Pathway
Clozapine's therapeutic effects are attributed to its interaction with a wide range of neurotransmitter receptors. Its "atypical" nature stems from its lower affinity for dopamine D2 receptors compared to typical antipsychotics, coupled with a high affinity for serotonin 5-HT2A receptors.[6][8] This multi-receptor engagement modulates several downstream signaling pathways.
Simplified diagram of Clozapine's multi-receptor interactions.
Conclusion
While quantitative solubility data for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one remains a gap in the existing literature, its role as a key precursor to Clozapine underscores the importance of its physicochemical characterization. The provided experimental protocol offers a robust framework for researchers to determine its solubility in various solvents, thereby facilitating more efficient and controlled synthesis of Clozapine. A deeper understanding of the properties of this intermediate is essential for the continued development and manufacturing of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 7. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
Technical Guide: Physicochemical Properties and Synthetic Role of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
Technical Guide: Physicochemical Properties and Synthetic Role of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one is a tricyclic heterocyclic compound. It serves as a crucial intermediate in the synthesis of various pharmaceutical actives, most notably atypical antipsychotic drugs such as Clozapine[2][3]. Its chemical structure forms the core of many biologically active molecules, making its characterization essential for pharmaceutical research and development. This guide provides a concise overview of its key physicochemical properties, with a focus on its melting point, and outlines a standard experimental protocol for its determination.
Physicochemical Data
The fundamental physical and chemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one are summarized in the table below. These properties are critical for its handling, characterization, and use in synthetic chemistry.
| Property | Value |
| IUPAC Name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one |
| CAS Number | 50892-62-1[1][2][4][5] |
| Molecular Formula | C₁₃H₉ClN₂O[4][5] |
| Molecular Weight | 244.68 g/mol [5] |
| Melting Point | 233-236°C[1] |
| Boiling Point | 334.4 ± 41.0 °C (Predicted)[1] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted)[1] |
| Appearance | White solid to Yellow to dark grey solid[6] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[1] |
| Storage Temperature | -20°C Freezer[1] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a standard method for determining the melting point of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one using a capillary melting point apparatus.
Materials:
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The sample column should be approximately 2-3 mm high.
-
Packing the Sample: To ensure the sample is tightly packed at the bottom of the tube, drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times.
-
Calibration and Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. If the approximate melting point is known (233-236°C), set the initial heating rate to be rapid until the temperature is about 20°C below the expected melting point.
-
Melting Point Determination:
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range should be narrow.
Role in Pharmaceutical Synthesis
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]diazepin-11-one is a key building block in medicinal chemistry. Its primary application is as a precursor for the synthesis of dibenzodiazepine-based antipsychotics. The logical workflow from this intermediate to a final drug product is illustrated below.
Caption: Synthetic workflow from starting materials to a final drug product.
The dibenzodiazepine core of this molecule has also been explored for the development of other therapeutic agents, including potent and selective checkpoint kinase 1 (Chk1) inhibitors, which have potential applications in oncology[7].
References
- 1. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS#: 50892-62-1 [m.chemicalbook.com]
- 2. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 3. aschemicals.com [aschemicals.com]
- 4. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Clozapine Intermediate 50892-62-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the clozapine intermediate with the CAS number 50892-62-1. This compound, chemically identified as 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, is a crucial precursor in the synthesis of the atypical antipsychotic drug, Clozapine.[3][4][5][6][7] It is also recognized as "Clozapine EP Impurity A," highlighting its importance in the quality control of the final active pharmaceutical ingredient (API).[2][8]
Physicochemical Properties
A summary of the key physicochemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is presented in the table below. This data is essential for its identification, handling, and storage.
| Property | Value | Reference(s) |
| Chemical Name | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | [7][9] |
| CAS Number | 50892-62-1 | [9] |
| Molecular Formula | C₁₃H₉ClN₂O | [8][9][10] |
| Molecular Weight | 244.68 g/mol | [5][7][8][11] |
| Appearance | White to Off-White or Pale Brown Solid | [8] |
| Melting Point | Not explicitly available, but related compounds suggest a high melting point. | |
| Solubility | Soluble in Methanol (MEOH) | [8] |
| Storage | 2-8 °C | [8] |
Synthesis and Role in Clozapine Production
Clozapine intermediate 50892-62-1 is a pivotal molecule in the synthetic route to Clozapine. Understanding its formation is critical for process optimization and impurity profiling. The following diagram illustrates a generalized synthetic pathway leading to the formation of this intermediate and its subsequent conversion to Clozapine.
Caption: Simplified reaction pathway for Clozapine synthesis.
Experimental Protocols for Characterization
The comprehensive characterization of Clozapine intermediate 50892-62-1 involves a suite of analytical techniques to confirm its identity, purity, and structure. While specific, detailed experimental parameters from a single public source are not available, this section outlines the typical methodologies employed for the analysis of such pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of the intermediate and for quantifying any related impurities.[2] A stability-indicating HPLC method is crucial for separating the intermediate from potential degradation products.[1]
A representative HPLC method would include:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[1][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical.[1][3][12]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[1]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, in the range of 220-280 nm.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration.
The following diagram illustrates a general workflow for HPLC analysis.
Caption: A typical workflow for HPLC analysis.
Spectroscopic Techniques for Structural Elucidation
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While publicly available spectra with peak assignments for this specific intermediate are scarce, analysis of related structures suggests that the proton and carbon signals would be consistent with the dibenzo[b,e][1][2]diazepin-11-one core structure.[13]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10] For 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, the expected molecular ion peak would correspond to its molecular weight of approximately 244.68 g/mol .[5][7][8][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include those for N-H stretching, C=O (amide) stretching, and C-Cl stretching.[10]
The general workflow for spectroscopic analysis is depicted below.
Caption: General workflow for spectroscopic characterization.
Conclusion
The thorough characterization of Clozapine intermediate 50892-62-1 is paramount for ensuring the quality, safety, and efficacy of the final Clozapine drug product. This guide has provided an overview of its key properties and the standard analytical methodologies employed for its characterization. Adherence to rigorous analytical protocols is essential for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. [Determination of clozapine in blood serum using high pressure liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 6. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 7. scbt.com [scbt.com]
- 8. allmpus.com [allmpus.com]
- 9. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. 50892-62-1|8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Spectroscopic and Synthetic Profile of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
-
Molecular Formula: C₁₃H₉ClN₂O[2]
-
Molecular Weight: 244.68 g/mol [4]
Spectroscopic Data
A summary of the available and predicted spectroscopic data for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is presented below.
Mass Spectrometry
High-resolution mass spectrometry data is available for this compound, providing accurate mass determination and fragmentation patterns.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Instrument | Orbitrap Classic, Thermo Scientific |
| Ionization Mode | ESI (Positive) |
| Precursor Ion | [M+H]⁺ |
| Precursor m/z | 245.0476 |
| Collision Energy | 65 eV |
| Major Fragments (m/z) | 228.0206, 210.0783, 209.0706 |
Predicted ¹H NMR Spectroscopy
Disclaimer: The following ¹H NMR data is predicted and should be used as a reference for expected chemical shifts. Actual experimental values may vary.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.2 | s | H-5 (NH) |
| ~8.5 | s | H-10 (NH) |
| ~7.8 | d | Aromatic-H |
| ~7.5 | dd | Aromatic-H |
| ~7.3 | m | Aromatic-H |
| ~7.1 | m | Aromatic-H |
Predicted ¹³C NMR Spectroscopy
Disclaimer: The following ¹³C NMR data is predicted and should be used as a reference for expected chemical shifts. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~145 | Aromatic C-N |
| ~140 | Aromatic C-N |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~118 | Aromatic C |
Predicted Infrared (IR) Spectroscopy
Disclaimer: The following IR absorption bands are predicted based on the functional groups present in the molecule. Actual experimental values may vary.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H Stretch (Amine and Amide) |
| 3100-3000 | Aromatic C-H Stretch |
| 1680-1650 | C=O Stretch (Amide) |
| 1600-1450 | Aromatic C=C Stretch |
| 850-800 | C-Cl Stretch |
Experimental Protocols
Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
The synthesis of the title compound is a critical step in the production of clozapine. A common synthetic route involves the Ullmann condensation followed by intramolecular cyclization.[5]
Reaction Scheme:
Caption: Synthetic pathway to the target compound.
Step 1: Ullmann Condensation
-
To a solution of 2-aminobenzoic acid and 1-bromo-4-chloro-2-nitrobenzene in a suitable solvent (e.g., dimethylformamide), add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and pour it into water.
-
Acidify the aqueous solution to precipitate the product, 2-(4-chloro-2-nitrophenylamino)benzoic acid.
-
Filter the precipitate, wash with water, and dry.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).
-
Heat the mixture if necessary and stir until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst or inorganic salts.
-
Neutralize the filtrate to precipitate the product, 2-(2-amino-4-chlorophenylamino)benzoic acid.
-
Filter the precipitate, wash with water, and dry.
Step 3: Intramolecular Cyclization
-
Heat the 2-(2-amino-4-chlorophenylamino)benzoic acid from Step 2 in a high-boiling point solvent (e.g., xylene or diphenyl ether) at reflux temperature.
-
The intramolecular condensation occurs with the elimination of a water molecule.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization of the product, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to obtain the final product.
Spectroscopic Analysis Workflow
The characterization of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and similar compounds typically follows a standardized analytical workflow to confirm its identity and purity.
Caption: Analytical workflow for compound characterization.
This workflow ensures a thorough characterization of the synthesized compound, confirming its molecular weight, elucidating its chemical structure, identifying its functional groups, and determining its purity.
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a crucial intermediate in pharmaceutical synthesis. While a complete set of experimental spectroscopic data is not publicly available, the provided mass spectrometry data, along with predicted NMR and IR spectra, offer valuable information for researchers. The detailed synthetic protocol and analytical workflow presented in this guide serve as a practical resource for the preparation and characterization of this compound, facilitating its use in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 4. scbt.com [scbt.com]
- 5. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Reactivity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a tricyclic lactam that serves as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[1][2][3] Its chemical architecture, featuring a dibenzodiazepine core with a reactive lactam functionality and secondary amine groups, dictates its reactivity and makes it a versatile precursor for the synthesis of a range of analogues. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis, key reactions, and its role in the preparation of pharmacologically active agents.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O | [1] |
| Molecular Weight | 244.68 g/mol | [3][4] |
| CAS Number | 50892-62-1 | [1][4] |
| Appearance | Yellow to dark grey solid | [5][6] |
| Melting Point | 233-236 °C | [3] |
| IUPAC Name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][7]diazepin-11-one | [1] |
Synthesis
The primary route for the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one involves the cyclization of 2-(4-chloro-2-nitrophenylamino)benzoic acid.[8] This reaction is a critical step in the overall synthesis of Clozapine and its analogues.
Experimental Protocol: Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (General Procedure)
While specific, detailed experimental protocols for the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are not extensively reported in the readily available literature, the general procedure involves the following steps[8]:
-
Reduction of the Nitro Group: The starting material, 2-(4-chloro-2-nitrophenylamino)benzoic acid, is subjected to a reduction reaction to convert the nitro group to an amino group. This is typically achieved using standard reducing agents such as hydrogen gas with a palladium-on-carbon catalyst.
-
Intramolecular Cyclization: The resulting amino acid undergoes intramolecular cyclization upon heating, leading to the formation of the seven-membered diazepine ring and the lactam functionality. This step results in the formation of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Chemical Reactivity
The chemical reactivity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is primarily centered around its lactam and secondary amine functionalities.
Amidation with Piperazine (Synthesis of Desmethylclozapine)
A key reaction of this compound is its conversion to 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][7]diazepine (desmethylclozapine), a direct precursor to Clozapine. This transformation involves the reaction of the lactam with piperazine in the presence of a titanium tetrachloride complex.[7][9]
-
Formation of the Titanium Tetrakisamine Complex: To a solution of piperazine (5.28 g, 61.3 mmol) in anhydrous 1,4-dioxane (30 mL) under a nitrogen atmosphere, a 1.0 M solution of titanium tetrachloride in dry toluene (13.5 mL, 13.5 mmol) is added. An immediate yellow/brown coloration is observed.
-
Reaction with the Lactam: The mixture is warmed to 50-55 °C, and a solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][7]diazepin-11-one (3.00 g, 12.3 mmol) in anhydrous 1,4-dioxane (50 mL) is added.
-
Reflux and Work-up: The reaction mixture is heated to reflux for 24 hours, after which it is evaporated to dryness in vacuo. The residue is then subjected to a standard aqueous work-up and purification by flash column chromatography.
Quantitative Data:
| Product | Yield | Analytical Data | Reference |
| Desmethylclozapine | 69% | M.p. 333-335 °C | [9] |
| By-product: 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][7]diazepin-11-yl)piperazino]-5H-dibenzo-[b,e][1][7]diazepine | 11% | Yellow solid | [7] |
N-Alkylation and N-Acylation
The secondary amine groups at positions 5 and 10 are susceptible to electrophilic attack, allowing for N-alkylation and N-acylation reactions. These reactions can be used to introduce a variety of substituents, leading to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9] While specific protocols for the target compound are not detailed in the provided search results, general conditions for N-alkylation would involve the use of an alkyl halide in the presence of a base, and N-acylation would typically employ an acyl chloride or anhydride.
References
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 3. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. getchem.com [getchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine, an atypical antipsychotic medication, is a cornerstone in the management of treatment-resistant schizophrenia. Its synthesis from the key intermediate, 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, is a critical process in its pharmaceutical production. This document provides detailed application notes and experimental protocols for two established synthetic routes, employing either phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) as activating agents for the condensation reaction with N-methylpiperazine. Furthermore, a summary of the quantitative data and a diagram of Clozapine's complex signaling pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
The synthesis of clozapine from 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one involves the conversion of the lactam functional group into a more reactive intermediate, which subsequently undergoes nucleophilic substitution by N-methylpiperazine. This transformation is pivotal and can be achieved through several methodologies, with the use of phosphorus oxychloride and titanium tetrachloride being the most prevalent. The choice of reagent and reaction conditions can significantly influence the reaction yield, purity of the final product, and overall process efficiency. These application notes aim to provide a clear and concise overview of these synthetic strategies, enabling researchers to replicate and adapt these methods for their specific needs.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic methods for converting 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one to Clozapine.
Table 1: Synthesis of Clozapine using Phosphorus Oxychloride
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide | [1] |
| Activating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Additive | N,N-dimethylaniline | [1] |
| Solvent | Benzene | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 41% | [1] |
Note: This method describes a one-pot reaction where the lactam is formed in situ and then converted to clozapine.
Table 2: Synthesis of a Clozapine Analog using Titanium Tetrachloride
| Parameter | Value | Reference |
| Starting Material | 8-chloro-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepin-11-one | [3] |
| Activating Agent | Titanium tetrachloride (TiCl₄) | [3] |
| Nucleophile | 1-(3-(p-tolyloxy)propyl)piperazine | [3] |
| Solvent | Anhydrous Anisole | [3] |
| Reaction Temperature | 50-55°C, then reflux | [3] |
| Reaction Time | 4 hours | [3] |
| Yield | 53% | [3] |
Note: This protocol details the synthesis of a clozapine analog, providing a strong procedural basis for the synthesis of clozapine itself.
Experimental Protocols
Protocol 1: Synthesis of Clozapine via Phosphorus Oxychloride Activation
This protocol is based on the general principle of lactam activation using POCl₃.[2][4]
Materials:
-
8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
Phosphorus oxychloride (POCl₃)
-
N-methylpiperazine
-
Anhydrous toluene or xylene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (1.5-2.0 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the activation step, cool the mixture to room temperature and slowly add N-methylpiperazine (2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for another 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/petroleum ether) to yield pure clozapine.[1]
Protocol 2: Synthesis of Clozapine via Titanium Tetrachloride Activation
This protocol is adapted from a procedure for a clozapine analog and a patent for clozapine synthesis.[3][5]
Materials:
-
8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in toluene or o-xylene)
-
N-methylpiperazine
-
Anhydrous o-xylene
-
Aqueous sodium hydroxide solution (2 M)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (1 equivalent) in anhydrous o-xylene.[5]
-
Cool the solution to 10-15°C and add a 1.0 M solution of titanium tetrachloride in toluene or o-xylene (1.1-1.5 equivalents) dropwise via an addition funnel, maintaining the temperature below 20°C.[5]
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.[3][5]
-
Cool the reaction mixture to 10°C and add N-methylpiperazine (2-3 equivalents) dropwise.[5]
-
Allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture and partition it between ethyl acetate and a 2 M aqueous sodium hydroxide solution.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate twice.
-
Combine the organic fractions, wash with water and brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography or recrystallization to afford pure clozapine.
Visualizations
Synthetic Workflow
Caption: Synthetic route from the lactam intermediate to Clozapine.
Clozapine Signaling Pathway
Caption: Clozapine's interactions with various neurotransmitter receptors.
References
- 1. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [mdpi.com]
- 4. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and N-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and N-methylpiperazine is a crucial step in the synthesis of Clozapine, a pivotal atypical antipsychotic medication. Clozapine is indicated for treatment-resistant schizophrenia and for reducing the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Its unique pharmacological profile, characterized by a lower propensity for extrapyramidal side effects compared to typical antipsychotics, is attributed to its complex interaction with various neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[1]
These application notes provide detailed protocols for the synthesis of Clozapine, summarizing key quantitative data and outlining the experimental workflow. The provided methodologies are based on established literature procedures and are intended to guide researchers in the efficient and safe synthesis of this important pharmaceutical compound.
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₉ClN₄ | |
| Molecular Weight | 326.83 g/mol | [3] |
| Melting Point | 182-184 °C | [4] |
| Yield | 41% - 75% | [4][5] |
| Appearance | Yellow crystalline powder |
Experimental Protocols
Two primary methods for the synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are prevalent in the literature, primarily differing in the choice of activating agent for the lactam carbonyl group.
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol involves the activation of the lactam with phosphorus oxychloride to form an intermediate chloro-imine, which is subsequently reacted with N-methylpiperazine.[1]
Materials:
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
Phosphorus oxychloride (POCl₃)
-
N-methylpiperazine
-
Anhydrous solvent (e.g., toluene, xylene)
-
N,N-dimethylaniline (optional, as catalyst)[4]
-
Benzene
-
Dilute acetic acid
-
Concentrated ammonia solution
-
Ether or Ethyl Acetate
-
Sodium sulfate (anhydrous)
-
Petroleum ether or hexane
-
Ice
Procedure:
-
Activation of the Lactam: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in an excess of phosphorus oxychloride (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added.[4]
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Work-up:
-
To the residue, cautiously add crushed ice and then basify with a concentrated ammonia solution to a pH of 8-9.
-
Extract the aqueous layer with a suitable organic solvent such as benzene or ethyl acetate (3 x 50 mL).[4]
-
Combine the organic extracts and wash with water.
-
-
Amine Addition: To the resulting solution of the chloro-imine intermediate, add N-methylpiperazine (typically 1.5-2 equivalents) and heat the mixture at reflux for 4-6 hours.
-
Purification:
-
After cooling, the reaction mixture can be extracted with dilute acetic acid.[4]
-
The acidic extract is then clarified with activated charcoal and filtered.
-
The filtrate is basified with concentrated ammonia to precipitate the crude Clozapine.[4]
-
The precipitate is collected by filtration, washed with water, and dried.
-
-
Recrystallization: The crude product can be recrystallized from a mixture of ether/petroleum ether or acetone/petroleum ether to yield pure Clozapine as yellow crystals.[4]
Protocol 2: Synthesis using Titanium Tetrachloride (TiCl₄)
This method utilizes titanium tetrachloride to facilitate the amidation of the lactam with N-methylpiperazine.[6]
Materials:
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
Titanium tetrachloride (TiCl₄)
-
N-methylpiperazine
-
Anhydrous solvent (e.g., anisole, toluene)[6]
-
Ethyl acetate
-
Aqueous sodium hydroxide (2 M)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate:hexane mixture)
-
Methanol-water for recrystallization
Procedure:
-
Formation of Titanium-Amine Complex: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-methylpiperazine (approximately 5 equivalents) in an anhydrous solvent like anisole. To this solution, add a solution of titanium tetrachloride in toluene (1.0 M, approximately 1.1 equivalents) dropwise.[6]
-
Reaction: Warm the mixture to 50-55 °C. A hot solution of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (1 equivalent) in anhydrous anisole is then added via syringe.[6] Heat the reaction mixture to reflux for 4 hours.[6]
-
Quenching and Work-up:
-
Purification:
-
Recrystallization: The fractions containing the product are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a methanol-water mixture to afford pure Clozapine.[6]
Mandatory Visualizations
Caption: General workflow for the synthesis of Clozapine.
Caption: Simplified signaling pathway of Clozapine's action.
References
- 1. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 4. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 5. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Titanium Tetrachloride in Clozapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Clozapine, an atypical antipsychotic medication, utilizing titanium tetrachloride (TiCl₄) as a key reagent. The focus is on the final amination step, a critical transformation in several synthetic routes to this important pharmaceutical agent.
Introduction
Clozapine, with the chemical structure 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a cornerstone in the treatment of schizophrenia.[3] Its synthesis has been approached through various pathways. One notable method involves the use of titanium tetrachloride (TiCl₄) as a Lewis acid catalyst to facilitate the condensation of a lactam intermediate with N-methylpiperazine.[1][4] TiCl₄ is a versatile reagent in organic synthesis, known for promoting reactions such as amidation, cyclization, and the formation of carbon-nitrogen bonds.[2][5][6] In the context of Clozapine synthesis, TiCl₄ activates the lactam carbonyl group, rendering it more susceptible to nucleophilic attack by the secondary amine of N-methylpiperazine.
Reaction Mechanism
The reaction proceeds via a Lewis acid-catalyzed nucleophilic substitution. Titanium tetrachloride, a strong Lewis acid, coordinates to the oxygen atom of the lactam carbonyl group of the dibenzodiazepinone intermediate. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of N-methylpiperazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The elimination of a titanium-oxo species and subsequent work-up yields the final product, Clozapine.
Experimental Protocols
The following protocol is adapted from established synthetic procedures and patent literature.[7]
Materials:
-
8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepine
-
Titanium (IV) chloride (TiCl₄)
-
o-Xylene
-
1-Methylpiperazine
-
10% Sodium carbonate solution
-
Round bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 1000 mL round bottom flask, suspend 10 g of 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepine in 200 mL of o-xylene at room temperature. Stir the mixture for 30 minutes to ensure a uniform suspension.[7]
-
Addition of Titanium Tetrachloride: Cool the reaction mixture to 10-15°C using an ice bath. In a separate, dry dropping funnel, prepare a solution of 9.7 mL (16.4 g) of Titanium (IV) chloride in 20 mL of o-xylene. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 10-15°C with constant stirring.[7]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3 hours.[7]
-
Addition of N-Methylpiperazine: Cool the reaction mass to 10°C. Add 20 g of 1-methylpiperazine to the reaction mixture over a period of 30 minutes. Continue stirring and maintain the temperature at 10°C for an additional 30-45 minutes.[7]
-
Work-up: Cool the reaction mixture to room temperature. Wash the reaction mass with a 10% sodium carbonate solution.[7]
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.[7] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/petroleum ether).[8]
Data Presentation
The following table summarizes the quantitative data from the described protocol.[7]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (approx.) | Molar Ratio (approx.) |
| 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1][2]diazepine | 258.69 | 10 | 0.0387 | 1 |
| Titanium (IV) chloride | 189.68 | 16.4 | 0.0865 | 2.24 |
| 1-Methylpiperazine | 100.16 | 20 | 0.1997 | 5.16 |
| Product | ||||
| Clozapine | 326.83 | - | - | Yield: ~60% (overall)[4] |
Note: The yield mentioned is for a multi-step synthesis where this reaction is the final step.
Mandatory Visualizations
Caption: TiCl₄-catalyzed synthesis of Clozapine.
Caption: Clozapine synthesis experimental workflow.
References
- 1. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 8. Clozapine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the purification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (CAS 50892-62-1), a key intermediate in the synthesis of the atypical antipsychotic drug Clozapine, via recrystallization.[1][2][3][4] This document outlines the selection of an appropriate solvent system, a step-by-step recrystallization procedure, and methods for assessing the purity of the final product. The provided information is intended to guide researchers in obtaining high-purity material suitable for further synthetic steps in drug development.
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a tricyclic benzodiazepine derivative that serves as a crucial building block in the synthesis of Clozapine.[2][3] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective method to remove impurities and obtain a crystalline solid with high purity. This protocol details a reliable method for the recrystallization of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Compound Properties
A summary of the key physical and chemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is presented in Table 1.
Table 1: Physicochemical Properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
| Property | Value | Reference |
| CAS Number | 50892-62-1 | [5][6] |
| Molecular Formula | C₁₃H₉ClN₂O | [5][6] |
| Molecular Weight | 244.68 g/mol | [5][6] |
| Appearance | White to yellow or dark grey solid | [3][7] |
| Melting Point | 233-236 °C | [8] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Chloroform | [8][9] |
Experimental Protocol: Recrystallization
This protocol is based on the general principles of recrystallization and the known solubility of dibenzodiazepine derivatives. A mixed solvent system is proposed to achieve optimal purification.
Materials and Equipment
-
Crude 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
Solvent System Selection
Based on the available solubility data, a methanol/water solvent system is a suitable choice.[8][9] The compound exhibits slight solubility in methanol, which is expected to increase with temperature, while it is expected to be insoluble in water. Water will act as the anti-solvent.
Recrystallization Procedure
-
Dissolution: Place the crude 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol to the flask.
-
Heating: Gently heat the mixture to reflux with continuous stirring. Add methanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Purity Assessment
The purity of the recrystallized product should be assessed using appropriate analytical techniques. A comparison of the purity before and after recrystallization is crucial to evaluate the effectiveness of the purification process.
Table 2: Representative Data for Purification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish powder | Off-white crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 230-234 °C | 233-236 °C |
| Yield | - | Typically 80-90% |
Note: The values in this table are representative and may vary depending on the initial purity of the crude material and the precise execution of the protocol.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Recrystallization workflow for purification.
Associated Signaling Pathway: Dopamine Receptor Signaling
As an intermediate for the antipsychotic drug Clozapine, the purification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is relevant to the study of neurotransmitter signaling pathways. Clozapine is known to interact with various neurotransmitter receptors, with a notable affinity for dopamine receptors.[10] The following diagram provides a simplified overview of the D2 dopamine receptor signaling pathway, a key target for many antipsychotic drugs.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
The protocol described in these application notes provides a reliable and effective method for the purification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one by recrystallization. Adherence to this protocol will enable researchers to obtain high-purity material, which is essential for the successful synthesis of Clozapine and for conducting further research in the field of drug development. The purity of the final product can be confirmed by standard analytical techniques such as HPLC and melting point determination.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 4. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 5. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS#: 50892-62-1 [m.chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification of Clozapine from its Intermediate
Introduction
Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2] The synthesis of Clozapine can result in the formation of various process-related impurities and degradation products.[3] Therefore, a robust purification strategy is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] This application note provides a detailed protocol for the chromatographic purification of Clozapine from its synthetic intermediates and impurities, primarily utilizing reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Intermediates and Impurities
During the synthesis of Clozapine, several related substances can be formed. It is crucial to separate these from the final product. Some of the common impurities that need to be monitored and removed include:
-
Clozapine Impurity A: 7-chloro-5,10-dihydro-11H-dibenzo[b,e][1][4]diazepin-11-one[5]
-
Clozapine Impurity B: 11,11′-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1][4]diazepine)[5]
-
Clozapine Impurity C: 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][4]diazepine (desmethylclozapine or norclozapine)[3][5]
-
Clozapine Impurity D: 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine[5]
-
Clozapine N-oxide: A major metabolite that can also be a process impurity.[3][6]
Experimental Protocols
This section outlines the detailed methodologies for the purification and analysis of Clozapine.
Sample Preparation from Crude Product
The crude Clozapine product obtained from synthesis needs to be dissolved in a suitable solvent before chromatographic purification.
Protocol:
-
Weigh 75 mg of the crude Clozapine substance.[5]
-
Dissolve the substance in 80 mL of methanol by gentle swirling.[5]
-
Dilute the solution to 100 mL with water to achieve a final solvent composition of 80% v/v methanol in water.[5]
-
Mix the solution well.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.[5]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a scalable method that can be used for the isolation and purification of Clozapine from its intermediates and impurities.[7]
Protocol:
-
Column: A C18 reversed-phase column is typically used for the separation.[6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 62.4mM, pH 4.5, containing 0.3% triethylamine) at a ratio of 40:60 (v/v) can be employed.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: The flow rate will depend on the column dimensions and is typically higher in preparative chromatography compared to analytical HPLC.
-
Detection: UV detection at a wavelength of 220 nm or 257 nm can be used to monitor the elution of Clozapine and its impurities.[1][6]
-
Injection Volume: The injection volume will depend on the concentration of the crude sample and the capacity of the preparative column.
-
Fraction Collection: Collect fractions corresponding to the Clozapine peak. The purity of the collected fractions should be confirmed by analytical HPLC.
Analytical High-Performance Liquid Chromatography (Analytical HPLC) for Purity Assessment
Analytical HPLC is used to determine the purity of the crude product and the purified fractions.
Protocol:
-
Column: Agilent Poroshell 120 EC-C18 or Purospher® Star RP-18 end-capped columns are suitable.[1][5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and a pH 2.4 phosphate buffer is effective.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Injection Volume: A 10 µL injection volume is commonly used.[1]
-
Column Temperature: Maintain the column at 35°C.[1]
-
Detection: UV detection at 257 nm is recommended.[1]
Data Presentation
The quantitative data from the analytical HPLC can be summarized in tables for easy comparison of the purity before and after purification.
Table 1: Chromatographic Conditions for Purity Analysis
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 |
| Mobile Phase | Gradient of Acetonitrile, Methanol, and pH 2.4 Phosphate Buffer |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 257 nm[1] |
Table 2: Purity and Recovery Data
| Sample | Purity (%) | Recovery (%) |
| Crude Clozapine | [Insert Data] | N/A |
| Purified Clozapine | >99.5% | [Insert Data] |
Note: The actual purity and recovery will depend on the specific synthesis and purification conditions.
Visualizations
Experimental Workflow
The overall workflow for the purification and analysis of Clozapine is depicted in the following diagram.
Caption: Workflow for Clozapine Purification and Analysis.
Logical Relationship of Purification Steps
The logical flow of the purification process is illustrated below, highlighting the key stages from the crude product to the final pure compound.
Caption: Logical Steps in Clozapine Purification.
References
- 1. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clozapine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. agilent.com [agilent.com]
- 5. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 6. turkjps.org [turkjps.org]
- 7. Separation of Clozapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, with the CAS number 50892-62-1, is a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[1][2] Its purity and quality are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
Chemical Structure and Properties:
-
Molecular Formula: C₁₃H₉ClN₂O[3]
-
Molecular Weight: 244.68 g/mol [2]
-
Appearance: White to yellow or dark grey solid[4]
-
Melting Point: 233-236°C
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary method for assessing the purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and quantifying impurities. A reversed-phase HPLC method is typically employed.
Table 1: HPLC Method Parameters (Adapted from related compound analysis)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 3.9 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Methanol:Water (40:40:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Typical Chromatographic Impurities and Limits
| Impurity | Typical Limit |
| Anthranilic Acid | ≤0.5% |
| Aminochlorophenylanthranilic acid | ≤0.3% |
| 2,5-dichloronitrobenzene | ≤0.15% |
| Any Unspecified Impurity | ≤0.15% |
| Total Impurities | ≤1.0% |
Experimental Protocol: HPLC Purity Assay
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one reference standard.
-
Dissolve in a suitable diluent (e.g., mobile phase) to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the same diluent to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the standard solution to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurities.
-
-
Calculation:
-
Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks in the chromatogram.
-
Ensure the total impurities do not exceed the specified limit.
-
References
- 1. mdpi.com [mdpi.com]
- 2. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 3. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sincerechemical.com [sincerechemical.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Clozapine and its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication crucial for treating schizophrenia and other psychiatric disorders. The synthesis of Clozapine involves several key intermediate compounds. Monitoring the purity and reaction progress by analyzing these intermediates and the final active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of the drug product. This application note provides a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method suitable for the separation and analysis of Clozapine and its primary synthetic intermediates.
Synthetic Pathway of Clozapine
The synthesis of Clozapine typically proceeds through the formation of a tricyclic lactam intermediate, which is then converted to Clozapine. A common synthetic route involves the following key intermediates:
-
Intermediate 1: 2-Amino-4-chlorobenzoic acid
-
Intermediate 2: 2-(2-Amino-4-chlorophenylamino)benzoic acid
-
Intermediate 3: 8-chloro-5H-dibenzo[b,e][1][2]diazepin-11(10H)-one (Tricyclic Lactam)
-
Intermediate 4: N-Methylpiperazine (reagent)
-
Final Product: Clozapine (8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine)
Experimental Protocols
This section details the proposed HPLC method for the analysis of Clozapine and its intermediates.
Materials and Reagents
-
Clozapine reference standard
-
Clozapine synthetic intermediates reference standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Triethylamine
-
Phosphate buffer
Instrumentation
-
HPLC system with a UV detector or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
A versatile reversed-phase HPLC method is proposed for the simultaneous analysis of Clozapine and its key intermediates.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted with phosphoric acid) with Triethylamine. A gradient elution may be optimal for separating all intermediates and the final product. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm or 260 nm |
Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (Clozapine and intermediates) in 10 mL of diluent (e.g., Methanol:Water 80:20 v/v).
-
Working Standard Solutions: Prepare a mixed working standard solution containing all analytes at a suitable concentration by diluting the stock solutions with the mobile phase.
-
Sample Solution: Dissolve the sample containing Clozapine and/or its intermediates in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize quantitative data from various HPLC methods for Clozapine and related compounds, which can be used as a reference for method validation.
Table 1: HPLC Method Parameters for Clozapine and Metabolites Analysis [3][4]
| Analyte | Linearity Range (µg/L) | LOQ (µg/L) | Recovery (%) |
| Clozapine | 100 - 2000 | 23.6 | >80 |
| Norclozapine | 100 - 1200 | 19.3 | >80 |
| Clozapine N-oxide | 100 - 1000 | 23.6 | >80 |
Table 2: HPLC Method for Clozapine According to USP Monograph [5]
| Parameter | Value |
| Linearity Range (µg/mL) | 10 - 200 |
| R² | 0.999 |
| LOD (µg/mL) | 7.42 |
| LOQ (µg/mL) | 22.51 |
Table 3: LC/MS/MS Method for Clozapine Synthetic Impurities
| Impurity | LOD (ppb) | LOQ (ppb) |
| 4-chloro 2-nitrobenzene amine | 1.0 | 3.0 |
| 2-chlorobenzoic acid | 1.0 | 3.0 |
| 2-(4-chloro 2-nitro phenyl amino) benzoic acid | 1.0 | 3.0 |
| 2-(2-amino 4-chloro phenyl amino) benzoic acid | 1.0 | 3.0 |
Mandatory Visualization
Caption: Simplified synthetic pathway of Clozapine showing key intermediates.
Caption: General experimental workflow for the HPLC analysis of Clozapine and its intermediates.
References
- 1. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 2. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of N-Nitroso-N’-methylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Spectroscopy of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
Application Notes and Protocols for NMR Spectroscopy of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, a key intermediate in the synthesis of pharmaceuticals such as Clozapine.[3][4] This document outlines the expected NMR data, a detailed protocol for sample preparation and data acquisition, and a visual representation of the experimental workflow.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this specific compound, the following tables present a predicted dataset based on computational models and analysis of structurally similar compounds. These values serve as a reference for researchers in verifying the structure and purity of synthesized 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
¹H NMR (Proton) Data (Predicted)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| ~10.2 | s | - | H10 (NH) |
| ~8.5 | s | - | H5 (NH) |
| ~7.8 | d | ~2.5 | H7 |
| ~7.6 | dd | ~8.5, 2.5 | H9 |
| ~7.5 | d | ~8.5 | H6 |
| ~7.4 | td | ~7.5, 1.5 | H3 |
| ~7.3 | dd | ~8.0, 1.5 | H1 |
| ~7.2 | td | ~7.5, 1.0 | H2 |
| ~7.0 | d | ~8.0 | H4 |
¹³C NMR (Carbon) Data (Predicted)
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ ppm) | Assignment |
| ~168.0 | C11 (C=O) |
| ~148.0 | C5a |
| ~140.0 | C9a |
| ~135.0 | C8 |
| ~132.0 | C3 |
| ~129.0 | C1 |
| ~128.0 | C4a |
| ~126.0 | C7 |
| ~125.0 | C6 |
| ~124.0 | C9 |
| ~123.0 | C2 |
| ~121.0 | C4 |
| ~120.0 | C11a |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
Procedure:
-
Weigh the required amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Ensure the height of the solution in the NMR tube is between 4 and 5 cm.
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 0-12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Receiver Gain (RG): Set automatically
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 0-200 ppm
-
Temperature: 298 K
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for NMR analysis of the target compound.
Application Note: Mass Spectrometry of Clozapine Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication critical in the treatment of schizophrenia. The manufacturing process of clozapine can introduce various impurities that may affect the drug's efficacy and safety. Therefore, robust analytical methods are essential for the identification and quantification of these process-related impurities to ensure the quality of the final drug product. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the analysis of these impurities. This application note provides a detailed protocol for the identification and quantification of common clozapine synthesis impurities using LC-MS/MS.
Common Synthesis Impurities
During the synthesis of clozapine (8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine), several related compounds can be formed as impurities. These can include starting materials, intermediates, byproducts, and degradation products. Some of the commonly reported impurities include:
-
Clozapine N-oxide: An oxidation product.[3]
-
Desmethyl clozapine (Norclozapine): A potential metabolite that can also be a process impurity.[3]
-
8-chloro-10,11-dihydro-11-oxo-5H-dibenzo[b,e][1][2]diazepine (Clozapine Lactam): A hydrolysis or oxidation byproduct.[3][4]
-
Clozapine Dimer: An impurity formed during synthesis.[3]
-
Starting materials and intermediates: Such as 4-chloro-2-nitroaniline, 2-chlorobenzoic acid, and their condensation products.[1]
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify other potential degradation products that may arise during synthesis or upon storage.[4][5][6]
Quantitative Analysis of Clozapine Impurities
A highly selective and sensitive LC-MS/MS method using multiple reaction monitoring (MRM) is recommended for the simultaneous quantification of clozapine synthesis impurities.[1] The following table summarizes the quantitative data for selected impurities.
| Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-chloro-2-nitroaniline | 1.0 ppb | 3.0 ppb |
| 2-chlorobenzoic acid | 1.0 ppb | 3.0 ppb |
| 2-(4-chloro-2-nitrophenylamino)benzoic acid | 1.0 ppb | 3.0 ppb |
| 2-(2-amino-4-chlorophenylamino)benzoic acid | 1.0 ppb | 3.0 ppb |
Table 1: Limits of Detection and Quantification for key clozapine synthesis impurities using an Agilent 6470 Triple Quadrupole LC/MS system. Data sourced from an application note by Agilent Technologies.[1]
Experimental Protocol
This protocol outlines a general procedure for the analysis of clozapine synthesis impurities by LC-MS/MS. Method optimization and validation are crucial for specific applications.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of clozapine and each known impurity in a suitable solvent such as methanol or acetonitrile. From these stocks, prepare a mixed standard solution containing all analytes at a known concentration.
-
Sample Solutions: Accurately weigh and dissolve the clozapine active pharmaceutical ingredient (API) or drug product in a suitable solvent to achieve a target concentration.
-
Spiked Samples: For method development and validation, spike blank matrix (a solution without the analytes of interest) with known concentrations of the impurities.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of clozapine and its impurities. A typical column dimension is 2.1 x 50 mm with a 1.8 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Injection Volume: Typically 1 to 5 µL.
Note: To prevent contamination of the mass spectrometer with high concentrations of the clozapine API, a diverter valve can be used to direct the eluent containing the main peak to waste.[1]
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for clozapine and its impurities.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for targeted quantification using MRM. High-resolution mass spectrometry (HRMS) on instruments like Q-TOF or Orbitrap can be used for the identification and structural elucidation of unknown impurities.[4][5][6]
-
MRM Transitions: For each impurity, at least two MRM transitions (a precursor ion to a product ion) should be monitored for quantification and confirmation. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID).
-
Data Analysis: The peak areas of the MRM transitions for each impurity are integrated and used to construct a calibration curve from the standard solutions. The concentration of the impurities in the sample is then determined from this calibration curve.
Diagrams
Conclusion
The use of LC-MS/MS provides a powerful analytical tool for the sensitive and specific quantification of impurities in clozapine synthesis. The detailed protocol and methodologies presented in this application note can be adapted and validated by researchers and drug development professionals to ensure the quality and safety of clozapine drug products. The identification and control of these impurities are crucial for regulatory compliance and for producing a safe and effective therapeutic agent.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-desmethylclozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
Introduction
N-desmethylclozapine (NDMC), also known as norclozapine, is the principal active metabolite of the atypical antipsychotic drug clozapine.[1][2] Clozapine is utilized in the management of treatment-resistant schizophrenia; however, it can cause serious side effects such as agranulocytosis, a severe blood disorder.[3] The metabolite, N-desmethylclozapine, has been implicated in this adverse effect.[3] Consequently, the synthesis and availability of N-desmethylclozapine as a reference standard and for further pharmacological investigation are of significant interest to researchers, scientists, and drug development professionals.[1][3]
This document provides detailed protocols for the synthesis of N-desmethylclozapine from the lactam precursor, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one. The described method is a direct synthesis approach involving a condensation reaction with piperazine, facilitated by a Lewis acid catalyst.[1][4]
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][5]diazepine[1] |
| Synonyms | Norclozapine, Desmethylclozapine[1] |
| CAS Number | 6104-71-8[1] |
| Molecular Formula | C₁₇H₁₇ClN₄[1] |
| Molecular Weight | 312.80 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Melting Point | 120-125 °C[1] |
Experimental Workflow
The synthesis of N-desmethylclozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one involves the formation of a titanium tetrakisamine complex followed by a condensation reaction with the lactam precursor. The general workflow is outlined below.
Materials and Methods
Reagents and Solvents:
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (Lactam precursor)[3][6]
-
Piperazine[3]
-
Ethyl acetate
-
Hexane
-
Aqueous Sodium Hydroxide (2 M)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen gas inlet
-
Syringes
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates and developing chamber
Experimental Protocol
This protocol is adapted from a modified synthetic procedure for N-desmethylclozapine.[3][6]
1. Reagent Preparation and Complex Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5.0 equivalents) in an anhydrous solvent such as anisole or 1,4-dioxane.[3][6]
-
To this solution, add a 1.0 M solution of titanium tetrachloride in toluene (1.1 equivalents) dropwise via syringe. An immediate yellow-brown coloration, indicating the formation of the titanium tetrakisamine complex, should be observed.[3][6]
2. Condensation Reaction:
-
Warm the mixture containing the titanium complex to 50-55 °C.[3][6]
-
In a separate flask, prepare a hot solution of 8-chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (1.0 equivalent) in the same anhydrous solvent.[3][6]
-
Heat the resulting mixture to reflux for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][6]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[3][6]
-
Partition the resulting brown residue between ethyl acetate and a 2 M aqueous sodium hydroxide solution.[6]
-
Filter the mixture under vacuum and wash the residue with ethyl acetate.[6]
-
Separate the organic layer and extract the aqueous phase with ethyl acetate.[6]
-
Combine the organic fractions, wash with water and then brine, and dry over anhydrous sodium sulfate.[3][6]
-
Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3][6]
-
Pool the fractions containing the desired product and evaporate the solvent to yield N-desmethylclozapine as a yellow solid.[3][6] A reported yield for this procedure is 69%.[3][7]
Data Summary
The following table summarizes the quantitative data obtained from a representative synthesis of N-desmethylclozapine.
| Parameter | Value | Reference |
| Yield of N-desmethylclozapine | 69% | [3][7] |
| Yield of By-product* | 11% | [3][7] |
| Molecular Ion [M]⁺ (m/z) | 312 | [1] |
| Protonated Ion [M+H]⁺ (m/z) | 313.1215 | [1] |
*The by-product was identified as 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][5]diazepin-11-yl)piperazino]-5H-dibenzo-[b,e][1][5]diazepine.[3]
Signaling Pathways and Logical Relationships
N-desmethylclozapine is not only a metabolite but also an active pharmacological agent. It interacts with various neurotransmitter receptors, which is crucial for understanding its therapeutic and adverse effects.
Conclusion
The direct synthesis of N-desmethylclozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one provides a reliable method for obtaining this important metabolite for research purposes. The protocol detailed herein, utilizing a titanium tetrachloride-mediated condensation with piperazine, offers a good yield and a straightforward purification process. Understanding the synthesis and pharmacological profile of N-desmethylclozapine is essential for advancing our knowledge of clozapine's mechanism of action and its associated side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of clozapine analogues and their affinity for clozapine and spiroperidol binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a tricyclic lactam, is a pivotal intermediate in the synthesis of high-value pharmaceutical actives. Its primary and most notable application in medicinal chemistry is serving as the direct precursor to Clozapine, the first atypical antipsychotic drug. Clozapine is renowned for its efficacy in treatment-resistant schizophrenia and for reducing the risk of suicide in schizophrenic patients. The dibenzodiazepine core of this intermediate is a privileged scaffold in neuroscience drug discovery, making it a valuable starting material for the synthesis of a range of centrally active compounds.
These application notes provide a comprehensive overview of the properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, detailed protocols for its conversion to Clozapine, and an exploration of the pharmacological significance of the final product.
Physicochemical Properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
A clear understanding of the physicochemical properties of this intermediate is crucial for its handling, reaction optimization, and quality control.
| Property | Value | Reference |
| CAS Number | 50892-62-1 | [1][2] |
| Molecular Formula | C₁₃H₉ClN₂O | [1] |
| Molecular Weight | 244.68 g/mol | [3] |
| Appearance | White to yellow or dark grey solid | [3][4] |
| Melting Point | 233-236 °C | [4] |
| Boiling Point (Predicted) | 334.4 ± 41.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [4] |
| Storage | -20°C Freezer | [4] |
Application in the Synthesis of Clozapine
The most significant application of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is its role as the penultimate intermediate in the synthesis of Clozapine. The conversion involves a reaction with a suitable piperazine derivative.
Experimental Protocol: Synthesis of Clozapine
This protocol outlines a common method for the synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Materials:
-
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
-
1-(3-(p-tolyloxy)propyl)piperazine (or other suitable piperazine derivative)
-
Anhydrous anisole
-
Titanium tetrachloride solution in toluene (1.0 M)
-
Ethyl acetate
-
Aqueous sodium hydroxide (2 M)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Methanol
Procedure:
-
To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (5.14 mmol) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add a 1.0 M solution of titanium tetrachloride in toluene (1.10 mmol).
-
Warm the mixture to 50-55°C.
-
In a separate flask, dissolve 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (1.02 mmol) in anhydrous anisole (10 mL) with gentle heating.
-
Add the hot solution of the diazepinone to the reaction mixture via syringe.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling, evaporate the solvent in vacuo.
-
Partition the resulting brown residue between ethyl acetate (50 mL) and 2 M aqueous sodium hydroxide (30 mL).
-
Filter the mixture under vacuum and wash the residue with ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic fractions, wash with water (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by flash column chromatography on silica gel using an ethyl acetate:hexane (4:1) mobile phase.
-
Pool the fractions containing the desired product and evaporate the solvent to yield a yellow oily residue.
-
Recrystallize the product from a methanol-water mixture to obtain Clozapine as bright yellow prisms.[5]
Safety Precautions: This synthesis should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Titanium tetrachloride is corrosive and reacts violently with water.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of Clozapine.
Medicinal Chemistry Significance: The End Product - Clozapine
The importance of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is intrinsically linked to the pharmacological profile of its derivative, Clozapine. Clozapine is an atypical antipsychotic with a complex, multi-receptor binding profile that is thought to be responsible for its unique clinical efficacy.
Clozapine Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki values) of Clozapine for various human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D₂ | 125 |
| D₄ | 20 | |
| Serotonin | 5-HT₂A | 5.4 |
| 5-HT₂C | 9.6 | |
| 5-HT₆ | 4 | |
| 5-HT₇ | 25 | |
| Adrenergic | α₁ | 7 |
| α₂ | 51 | |
| Muscarinic | M₁ | 7.5 |
| Histamine | H₁ | 1.1 |
Note: Ki values can vary between studies due to different experimental conditions.
Mechanism of Action and Signaling Pathway of Clozapine
Clozapine's therapeutic effects are believed to be mediated by its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[6] Its relatively weak D₂ receptor antagonism compared to typical antipsychotics is thought to contribute to its lower incidence of extrapyramidal side effects. The potent 5-HT₂A antagonism is hypothesized to release dopaminergic neurons from serotonin-mediated inhibition, particularly in the prefrontal cortex, which may alleviate negative symptoms of schizophrenia.[7]
Caption: Simplified signaling pathway of Clozapine's action.
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a compound of high importance in medicinal chemistry, not for its intrinsic biological activity, but as a critical building block for the synthesis of the highly effective atypical antipsychotic, Clozapine. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working with this key intermediate and its derivatives. The unique pharmacological profile of Clozapine underscores the continued relevance of its synthetic precursors in the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [lgcstandards.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS#: 50892-62-1 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Clozapine synthesis from its precursor, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Q1: My Clozapine yield is consistently low. What are the most critical parameters to investigate?
A1: Low yields in this synthesis often stem from incomplete reaction, side reactions, or suboptimal reaction conditions. Key parameters to scrutinize include:
-
Purity of Starting Materials: Ensure the 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is of high purity. Impurities can interfere with the reaction.
-
Activation of the Lactam: The conversion of the lactam to a more reactive intermediate is crucial. The efficiency of activating agents like phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) can significantly impact yield. Ensure these reagents are fresh and handled under anhydrous conditions.
-
Reaction Temperature and Time: The reaction temperature and duration must be carefully controlled. For instance, when using POCl₃, the reaction mixture is typically heated under reflux for several hours.[1] Insufficient heating can lead to incomplete conversion, while excessive heat may promote the formation of degradation products.
-
Stoichiometry of Reactants: The molar ratio of the lactam to N-methylpiperazine is a critical factor. An excess of N-methylpiperazine is often used to drive the reaction to completion, but a large excess can complicate purification.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants and products. Anhydrous solvents like toluene, xylene, or anisole are commonly used.[2][3]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the dimerization of the starting material or reaction with impurities. One identified byproduct is 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][4][5]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][4][5]diazepine, which has been isolated in yields of up to 11%.[6][7]
To minimize byproduct formation:
-
Control the addition of reagents: Slow, controlled addition of the activating agent and N-methylpiperazine can help to prevent localized high concentrations that may favor side reactions.
-
Maintain anhydrous conditions: Water can react with the activating agents (POCl₃, TiCl₄) and the activated intermediate, leading to the formation of undesired byproducts.
-
Optimize reaction temperature: As mentioned, avoid excessive temperatures that can lead to thermal degradation and polymerization.
-
Purification of the intermediate: Ensuring the purity of the activated lactam intermediate before the addition of N-methylpiperazine can prevent the formation of related impurities.
Q3: What is the optimal method for activating the lactam for amination?
A3: The most common and effective methods for activating the lactam involve converting the carbonyl group into a more reactive species.
-
Using Phosphorus Oxychloride (POCl₃): This reagent converts the lactam to a chloro-imine derivative, which readily reacts with N-methylpiperazine.[4] This is a widely used method in the synthesis of clozapine and its analogs.
-
Using Titanium Tetrachloride (TiCl₄): TiCl₄ can be used to form a titanium-amine complex that facilitates the amination of the lactam.[3] This method has been reported to give respectable yields.[3]
The choice between these reagents may depend on the specific experimental setup, safety considerations, and desired purity profile of the final product.
Q4: How can I effectively purify the final Clozapine product to improve the isolated yield?
A4: Effective purification is critical for removing unreacted starting materials, byproducts, and reagents, thereby improving the purity and isolated yield of Clozapine. Common purification techniques include:
-
Acid-Base Extraction: Clozapine is a basic compound and can be extracted from an organic solvent into a dilute acid solution (e.g., acetic acid).[1] The acidic extract can then be washed with an organic solvent to remove neutral impurities. Basification of the aqueous layer will precipitate the pure Clozapine, which can be collected by filtration.[1]
-
Recrystallization: Recrystallization from a suitable solvent system, such as acetone/petroleum ether or ether/petroleum ether, is an effective method for obtaining high-purity Clozapine as yellow crystals.[1]
-
Column Chromatography: For small-scale syntheses or when very high purity is required, flash column chromatography can be employed.[3]
Frequently Asked Questions (FAQs)
Q1: What are the typical reported yields for the synthesis of Clozapine from 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one?
A1: The reported yields for this conversion vary depending on the specific methodology and scale of the reaction. Some sources report yields in the range of 70-75%.[8] One modified synthesis of a related compound, desmethylclozapine, reported a yield of 69%.[7] A process using phosphorus oxychloride has been described to yield 41% of the final product after recrystallization.[1]
Q2: Are there alternative reagents to POCl₃ or TiCl₄ for the activation step?
A2: While POCl₃ and TiCl₄ are the most commonly cited activating agents, other reagents used for amide activation in organic synthesis could potentially be adapted for this reaction. These might include other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), although their effectiveness and the resulting impurity profiles would need to be experimentally determined for this specific synthesis.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several reagents used in this synthesis are hazardous and require careful handling:
-
Phosphorus Oxychloride (POCl₃) and Titanium Tetrachloride (TiCl₄): These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Solvents: Organic solvents like toluene and xylene are flammable and have associated toxicities. They should be used in a fume hood away from ignition sources.
-
Clozapine: While the final product, Clozapine, has therapeutic uses, it is a potent psychoactive compound with potential side effects and should be handled with care.[9][10][11][12]
Q4: How does the choice of solvent impact the reaction yield and purity?
A4: The solvent plays a crucial role in this synthesis:
-
Solubility: The solvent must be able to dissolve the starting lactam and the reagents to a sufficient extent to allow the reaction to proceed efficiently.
-
Boiling Point: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure. Solvents like xylene allow for higher reaction temperatures, which can increase the reaction rate.[4]
-
Inertness: The solvent should be inert to the highly reactive reagents and intermediates involved in the reaction. Aprotic solvents are essential to prevent the decomposition of the activating agents.
Quantitative Data Summary
| Method | Activating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Method 1 | POCl₃ / N,N-dimethylaniline | Benzene | 3 hours (reflux) | 41 | [1] |
| Method 2 | POCl₃ | Toluene | 10 hours (70-80°C) | 70-75 | [8] |
| Method 3 | TiCl₄ | Anisole | 4 hours (reflux) | 53 (for a Clozapine analog) | [3] |
| Method 4 (for desmethylclozapine) | TiCl₄ | Not specified | Not specified | 69 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Clozapine using Phosphorus Oxychloride
This protocol is adapted from a reported synthesis of Clozapine.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7.4 grams of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide (a precursor to the lactam), 35 ml of phosphorus oxychloride, and 1.4 ml of N,N-dimethylaniline.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Workup: After cooling, concentrate the reaction mixture in vacuo. Distribute the residue between benzene and a mixture of ammonia and ice water.
-
Extraction: Separate the benzene layer and extract it with dilute acetic acid.
-
Purification: Treat the acidic extract with charcoal to decolorize, and then add concentrated ammonia water to precipitate the crude Clozapine.
-
Isolation: Dissolve the crude product in ether, wash with water, and dry over sodium sulfate.
-
Recrystallization: After evaporating the ether, recrystallize the residue from ether/petroleum ether to obtain pure Clozapine.
Protocol 2: Synthesis of a Clozapine Analog using Titanium Tetrachloride
This protocol is for the synthesis of a Clozapine analog and is adapted from a published procedure.[3]
-
Reaction Setup: To a solution of 1-(3-(p-tolyloxy)propyl)piperazine (5.14 mmol) in anhydrous anisole (5 mL) under a nitrogen atmosphere, add a 1.0 M solution of titanium tetrachloride in toluene (1.10 mmol).
-
Addition of Lactam: Warm the mixture to 50-55°C and add a hot solution of 8-chloro-10,11-dihydro-5H-dibenzo[b,e][4][5]diazepin-11-one (1.02 mmol) in anhydrous anisole (10 mL) via syringe.
-
Reaction: Heat the mixture at reflux for 4 hours.
-
Workup: Cool the reaction mixture and evaporate the solvent in vacuo.
-
Extraction: Partition the residue between ethyl acetate (50 mL) and 2 M aqueous sodium hydroxide (30 mL). Filter the mixture and wash the residue with ethyl acetate. Separate the organic layer and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic fractions, wash with water, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Chromatography and Recrystallization: Purify the residue by flash column chromatography and recrystallize from methanol-water to obtain the final product.
Visualizations
Caption: General workflow for the synthesis of Clozapine.
References
- 1. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 3. Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine [mdpi.com]
- 4. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 9. Clozapine - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. health.wa.gov.au [health.wa.gov.au]
Technical Support Center: Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the production of various pharmaceutical compounds, notably Clozapine. This resource addresses common issues, potential side products, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one?
The most prevalent synthetic pathway involves a two-step process:
-
Ullmann Condensation: This step involves the copper-catalyzed reaction between a 2-halobenzoic acid derivative (commonly 2-chlorobenzoic acid) and a substituted aniline (such as 2-amino-5-chlorobenzonitrile or 4-chloroaniline). This forms an N-aryl-anthranilic acid derivative.
-
Intramolecular Cyclization: The resulting N-aryl-anthranilic acid is then cyclized, typically by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), to form the tricyclic dibenzodiazepinone ring system.
Q2: What are the typical purities and appearances of the final product?
Commercial grades of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one are generally available with purities of 98% or higher, as determined by HPLC.[1] The compound is typically an off-white to yellowish or dark grey solid.[2]
Q3: Is 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one a known impurity in any pharmaceutical products?
Yes, this compound is a well-documented process-related impurity in the synthesis of the atypical antipsychotic drug Clozapine, where it is designated as "Clozapine EP Impurity A".[3][4][5][6] Its presence in the final drug product is strictly monitored to ensure patient safety and drug efficacy.
Q4: What are some other known impurities in the synthesis of Clozapine that might be relevant?
While not all are direct side products of the dibenzodiazepinone synthesis, other known Clozapine impurities include:
-
Clozapine EP Impurity B: 11,11′-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][3][6]diazepine)[4]
-
Clozapine EP Impurity C: 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][3][6]diazepine[4]
-
Clozapine EP Impurity D: 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine[4]
Understanding these impurities can be helpful in developing analytical methods for monitoring the purity of the intermediate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete Ullmann condensation. | - Ensure the use of an activated copper catalyst. - Optimize the reaction temperature and time. - Use a high-boiling point polar solvent like DMF or NMP. - Ensure the absence of moisture. |
| Incomplete intramolecular cyclization. | - Use a more potent dehydrating agent (e.g., phosphorus pentoxide in methanesulfonic acid). - Increase the reaction temperature and/or time for the cyclization step. - Ensure thorough mixing to facilitate the intramolecular reaction. | |
| Presence of Starting Materials in the Final Product | Inefficient reaction conditions. | - Re-evaluate the stoichiometry of reactants. - Increase the reaction time and/or temperature for both the Ullmann condensation and cyclization steps. - Improve the efficiency of the purification method (e.g., recrystallization, column chromatography). |
| Formation of a Dimeric Byproduct | Side reaction at high temperatures. | - Lower the reaction temperature for the cyclization step, if possible. - Use a more dilute reaction mixture to favor intramolecular over intermolecular reactions. |
| Formation of Acridone Derivatives | Alternative cyclization pathway. | - This can be promoted by strongly acidic and high-temperature conditions. Consider using milder cyclization reagents. - The presence of oxidizing agents can also favor acridone formation. Ensure an inert atmosphere. |
| Difficulty in Product Purification | Presence of closely related impurities. | - Employ a multi-step purification process, such as a combination of recrystallization from different solvents and column chromatography. - Utilize analytical techniques like HPLC to guide the purification process. |
Potential Side Products and Their Formation
| Side Product | Potential Origin | Mitigation Strategy |
| Unreacted 2-halobenzoic acid derivative | Incomplete Ullmann condensation. | Optimize Ullmann reaction conditions (catalyst, temperature, time). |
| Unreacted substituted aniline | Incomplete Ullmann condensation. | Optimize Ullmann reaction conditions. |
| N-aryl-anthranilic acid intermediate | Incomplete intramolecular cyclization. | Optimize cyclization conditions (dehydrating agent, temperature, time). |
| Dimer of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one | Intermolecular reaction during cyclization. | Use dilute reaction conditions; control temperature. |
| 2-Chloro-9(10H)-acridone | Alternative intramolecular cyclization pathway. | Use milder cyclization conditions; maintain an inert atmosphere. |
Experimental Protocols
Synthesis of 2-(4-Chloroanilino)benzoic Acid (Ullmann Condensation)
-
Reactants:
-
2-Chlorobenzoic acid
-
4-Chloroaniline
-
Potassium carbonate
-
Copper (I) iodide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 2-chlorobenzoic acid and 4-chloroaniline in DMF, add potassium carbonate and copper (I) iodide.
-
Heat the reaction mixture at reflux under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude N-(4-chlorophenyl)anthranilic acid.
-
Recrystallize the crude product from ethanol to obtain the purified product.
-
Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (Intramolecular Cyclization)
-
Reactants:
-
2-(4-Chloroanilino)benzoic acid
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
-
Procedure using POCl₃:
-
A mixture of 2-(4-chloroanilino)benzoic acid and phosphorus oxychloride is heated at reflux for 4-6 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully treated with ice-water.
-
The mixture is then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Acridone synthesis [organic-chemistry.org]
- 3. veeprho.com [veeprho.com]
- 4. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Clozapine EP Impurity A, CasNo.50892-62-1 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]
Technical Support Center: Overcoming Low Yield in Clozapine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of the atypical antipsychotic agent clozapine, achieving a high yield of a pure product is a critical objective. Low yields can arise from a multitude of factors, ranging from suboptimal reaction conditions to the formation of stubborn impurities. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve common issues encountered during clozapine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in clozapine synthesis?
Low yields in clozapine synthesis can often be attributed to several key factors:
-
Incomplete Reactions: The primary cyclization step, often employing phosphorus oxychloride (POCl₃), can be incomplete if reaction time, temperature, or reagent stoichiometry are not optimized. Similarly, the initial Ullmann condensation, if utilized, is sensitive to catalyst quality and reaction conditions.
-
Side Reactions and By-product Formation: A number of side reactions can compete with the main synthetic pathway, leading to the formation of impurities that not only reduce the yield of the desired product but also complicate purification. Common by-products include N-oxides, desmethylclozapine, and various dimeric impurities.[1][2][3]
-
Degradation of Starting Materials or Product: Clozapine and its precursors can be sensitive to heat, light, and oxidative conditions, leading to degradation and a subsequent decrease in yield.
-
Suboptimal Work-up and Purification: Significant product loss can occur during the extraction, crystallization, and chromatographic purification steps if these procedures are not carefully optimized.
-
Poor Quality of Starting Materials: The purity of the initial reactants is paramount. Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired side products.
Q2: How can I minimize the formation of by-products during the synthesis?
Minimizing by-product formation requires careful control over reaction conditions:
-
Temperature Control: Many side reactions are more prevalent at higher temperatures. Maintaining the optimal temperature for each reaction step is crucial. For instance, the cyclization with POCl₃ often requires careful temperature management to prevent charring and by-product formation.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates and the final product.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential. An excess of certain reagents can lead to unwanted side reactions.
-
Choice of Solvent: The polarity and boiling point of the solvent can significantly influence the reaction pathway. Using a solvent that preferentially dissolves the reactants and intermediates of the main pathway can help to suppress side reactions.[4]
Q3: My final product has a low purity. What are the common impurities and how can I remove them?
Common impurities in clozapine synthesis include:
-
Clozapine N-oxide: Formed by oxidation of the piperazine nitrogen.
-
Desmethylclozapine: Results from the loss of the methyl group from the piperazine ring.
-
8-chloro-10,11-dihydro-11-oxo-5H-dibenzo[b,e][1][5]diazepine: An intermediate from the cyclization step that may be carried through if the reaction is incomplete.[3]
-
Dimeric impurities: Can form through various intermolecular reactions.[3]
Purification Strategies:
-
Recrystallization: A common and effective method for purifying crude clozapine. The choice of solvent is critical for obtaining high purity crystals with minimal loss. Acetone/petroleum ether is a frequently used solvent system.[6]
-
Column Chromatography: Silica gel chromatography can be employed to separate clozapine from closely related impurities. A solvent system with a gradient of increasing polarity (e.g., dichloromethane/methanol) is often effective.[7]
-
Acid-Base Extraction: Exploiting the basic nature of the piperazine nitrogen in clozapine allows for purification through acid-base extraction cycles. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then precipitated by basifying the aqueous phase.
Troubleshooting Guides
Issue 1: Low Yield in the Cyclization Step with POCl₃
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or HPLC. |
| Inactive POCl₃. | Use freshly distilled or a new bottle of POCl₃. Ensure it is protected from moisture. | |
| Formation of dark, tarry by-products | Reaction temperature is too high. | Lower the reaction temperature and prolong the reaction time. Consider adding the POCl₃ dropwise to control the initial exotherm. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. | |
| Low isolated yield after work-up | Hydrolysis of the product during quenching. | Quench the reaction mixture slowly into a mixture of ice and a base (e.g., ammonia or sodium carbonate solution) to neutralize the acidic POCl₃ quickly and keep the temperature low.[6] |
| Product loss during extraction. | Optimize the pH of the aqueous layer during extraction to ensure clozapine is in its free base form and soluble in the organic solvent. Perform multiple extractions with smaller volumes of solvent. |
Issue 2: Poor Yield in the Ullmann Condensation
| Symptom | Possible Cause | Troubleshooting Action |
| Low conversion of starting materials | Inactive copper catalyst. | Use freshly prepared "activated" copper powder or a soluble copper catalyst with appropriate ligands.[8] |
| Insufficient temperature. | Ullmann condensations often require high temperatures. Ensure the reaction is heated to the optimal temperature for the specific substrates and catalyst system.[8] | |
| Poor choice of base or solvent. | The choice of base and a high-boiling polar solvent (e.g., DMF, NMP) is critical. Screen different bases and solvents to find the optimal combination.[8][9] | |
| Formation of homocoupled by-products | Catalyst deactivation or suboptimal reaction conditions. | Adjust the catalyst loading and ensure a homogenous reaction mixture. The use of ligands can sometimes suppress homocoupling. |
Data Presentation
Table 1: Comparison of Different Clozapine Synthesis Routes
| Synthetic Route | Key Starting Materials | Typical Overall Yield | Advantages | Disadvantages | Reference |
| Classical Route | 2-aminobenzoic acid, halogenated nitroarene | < 50% | Well-established methodology. | Use of narcotic precursor (anthranilic acid), often requires harsh conditions.[5] | [10] |
| Alternative Route 1 | 2-chlorobenzoic acid, 4-chloro-1,2-diaminobenzene | Reported as commercially viable with good yield | Avoids the use of narcotic starting materials, more cost-effective.[5][11] | May require optimization of the Ullmann condensation step. | [5][11] |
| Batch-Flow Hybrid Synthesis | Varies depending on the specific steps | Improved space-time productivity | Combines the benefits of batch and flow chemistry, can lead to faster and more efficient reactions. | Requires specialized equipment for the flow chemistry steps. | [12] |
Experimental Protocols
Detailed Protocol for a High-Yield Clozapine Synthesis (Alternative Route)
This protocol is based on a method that avoids the use of anthranilic acid.[5][11]
Step 1: Ullmann Condensation
-
To a stirred solution of 4-chloro-1,2-diaminobenzene (1 equivalent) and 2-chlorobenzoic acid (1.1 equivalents) in a high-boiling polar solvent (e.g., DMF), add potassium carbonate (2.5 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to reflux (typically 140-160 °C) under an inert atmosphere for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the intermediate 2-((2-amino-4-chlorophenyl)amino)benzoic acid.
Step 2: Cyclization
-
Suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 3-5 hours. The mixture should become a clear solution.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution until the pH is > 9 to precipitate the crude 8-chloro-5,10-dihydro-5H-dibenzo[b,e][1][5]diazepin-11-one.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Formation of Clozapine
-
To a solution of the dried intermediate from Step 2 in a suitable solvent (e.g., toluene or xylene), add N-methylpiperazine (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and wash it with water.
-
Extract the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to precipitate the crude clozapine.
-
Filter the solid, wash with water, and dry.
Step 4: Purification
-
Dissolve the crude clozapine in a minimal amount of hot acetone.
-
Slowly add petroleum ether until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Filter the yellow crystals of clozapine, wash with cold petroleum ether, and dry under vacuum.
Mandatory Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 7. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing impurity formation in Clozapine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the production of Clozapine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Clozapine synthesis?
A1: Clozapine synthesis can lead to several process-related and degradation impurities. The most commonly reported impurities include:
-
Process-Related Impurities: These arise from the synthetic route and starting materials. Key examples are Clozapine EP Impurity A, B, C, and D. Impurities from starting materials, such as 4-chloro-2-nitrobenzene amine and 2-chlorobenzoic acid, can also be present.[1]
-
Degradation Products: These form due to the chemical instability of Clozapine under certain conditions. The primary degradation products are Clozapine N-oxide and N-desmethylclozapine.[2][3] Clozapine lactam has also been identified as a degradation product.[4]
Q2: What are the primary degradation pathways for Clozapine?
A2: Clozapine is susceptible to degradation through several pathways:
-
Hydrolysis: It is particularly fragile under acidic conditions, leading to the cleavage of the dibenzodiazepine ring.[4][5]
-
Oxidation: The piperazine moiety is prone to oxidation, forming Clozapine N-oxide.[2][3] The formation of a reactive nitrenium ion through oxidation has also been reported.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[4]
Q3: What are the ICH guidelines for reporting and controlling impurities in new drug substances?
A3: The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for establishing acceptable limits for impurities in new drug substances and products. Generally, impurities should be identified, reported, and qualified based on their levels and potential toxicity. Specific thresholds are set for reporting, identification, and qualification based on the maximum daily dose of the drug.
Troubleshooting Guides
This section provides solutions to common problems encountered during Clozapine synthesis and analysis.
| Problem | Potential Cause | Recommended Solution |
| High levels of Clozapine N-oxide detected. | Unintentional oxidation of the piperazine nitrogen. This can be caused by exposure to air (oxygen), oxidizing agents, or certain catalysts during synthesis or storage.[2][3] | * Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. * Antioxidants: Consider the use of antioxidants in the formulation or during storage, if compatible with the final product requirements. * Solvent Purity: Ensure solvents are free from peroxides, which can act as oxidizing agents. * Temperature Control: Avoid excessive temperatures during synthesis and storage, as heat can accelerate oxidation. |
| Presence of N-desmethylclozapine impurity. | This impurity can be a metabolite but also a process-related impurity. Its formation can be influenced by the choice of reagents and reaction conditions during the synthesis of the piperazine ring or its attachment. | * Control of Starting Materials: Ensure the purity of the piperazine starting material to avoid introducing demethylated analogues. * Reaction Optimization: Optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) for the introduction of the methyl group to the piperazine ring to ensure complete methylation. |
| Significant degradation observed under acidic conditions. | Clozapine is known to be unstable in acidic environments, leading to hydrolysis of the dibenzodiazepine ring.[4][5] | * pH Control: Maintain a neutral or slightly basic pH during work-up and purification steps. * Avoid Acidic Reagents: Where possible, use non-acidic reagents for purification and isolation. If acidic conditions are necessary, minimize exposure time and temperature. |
| Formation of unknown impurities. | This could be due to side reactions, contamination of starting materials or reagents, or unexpected degradation pathways. | * Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products.[4] * LC-MS/MS Analysis: Use hyphenated techniques like LC-MS/MS for the structural elucidation of unknown impurities.[4] * Starting Material Analysis: Thoroughly analyze all starting materials and reagents for potential contaminants that could lead to side reactions. |
Data on Clozapine Degradation
Forced degradation studies are crucial for understanding the stability of Clozapine. The following table summarizes typical conditions and observations.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | Significant degradation[4][5] | N-methylpiperazine and other products from ring cleavage[5] |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60-80°C) | Less degradation compared to acidic conditions | Clozapine N-oxide, N-methylpiperazine[6] |
| Oxidation | 3-30% H₂O₂, room temperature or gentle heat | Significant degradation[4] | Clozapine N-oxide[3] |
| Thermal Degradation | Dry heat (e.g., 105°C) | Generally stable | Minimal degradation observed |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Degradation observed | Various photoproducts[4] |
Experimental Protocols
Protocol 1: HPLC Method for Clozapine and Impurity Profiling
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 2.5)
-
Mobile Phase B: Acetonitrile
-
A typical gradient might run from 20% B to 80% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 254 nm or 277 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Clozapine sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Clozapine reference standard.
-
Prepare working standards of known impurities at appropriate concentrations for quantification.
-
-
System Suitability:
-
Inject a system suitability solution containing Clozapine and key impurities to ensure adequate resolution (>1.5 between critical pairs), theoretical plates, and tailing factor.
-
Protocol 2: Forced Degradation Study
-
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Degradation: Dissolve Clozapine in 0.1 M HCl and heat at 60-80°C for several hours. Periodically take samples, neutralize, and analyze by HPLC.
-
Base Degradation: Dissolve Clozapine in 0.1 M NaOH and heat at 60-80°C for several hours. Periodically sample and analyze.
-
Oxidative Degradation: Dissolve Clozapine in a solution of 3-30% hydrogen peroxide and keep at room temperature for several hours to days. Monitor the degradation by HPLC.
-
Thermal Degradation: Expose solid Clozapine to dry heat (e.g., 105°C) for a specified period. Dissolve and analyze.
-
Photodegradation: Expose a solution of Clozapine to UV light (e.g., in a photostability chamber) for a defined duration. Analyze the resulting solution.
-
-
Analysis: Analyze all stressed samples by the developed HPLC method. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent Clozapine peak and from each other.
Visualizations
Caption: A simplified workflow for the synthesis and quality control of Clozapine.
Caption: Major degradation pathways of Clozapine.
Caption: A troubleshooting workflow for addressing impurities in Clozapine production.
References
- 1. agilent.com [agilent.com]
- 2. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Clozapine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Clozapine. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during Clozapine synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Ullmann Condensation | - Inactive copper catalyst. - Insufficient reaction temperature. - Inappropriate base or solvent. - Poor quality of starting materials (e.g., presence of moisture). | - Use freshly activated copper powder or a reliable copper(I) salt catalyst. - Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 150-210°C.[1] - Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and high-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene).[1] - Ensure all reactants and solvents are anhydrous. |
| Incomplete Nitro Group Reduction | - Inefficient reducing agent or catalyst deactivation. - Insufficient amount of reducing agent. - Non-optimal reaction temperature or pressure. | - Common reducing systems include Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Raney Ni, Pd/C).[2][3] Consider switching to a different system if one is ineffective. - Ensure a stoichiometric excess of the reducing agent is used. - For catalytic hydrogenation, optimize hydrogen pressure and reaction temperature. For metal/acid reductions, ensure the temperature is sufficient to drive the reaction to completion. |
| Formation of Side-Products During Cyclization | - Dehydration agent (e.g., POCl₃) is not reactive enough or used in insufficient quantity. - Reaction temperature is too low or reaction time is too short. - Presence of impurities in the starting material that interfere with the cyclization. | - Ensure an adequate amount of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is used.[2] - The reaction is typically carried out under reflux; ensure the temperature is maintained and allow for sufficient reaction time (e.g., 3-10 hours).[2][4] - Purify the intermediate product before proceeding to the cyclization step. |
| Presence of Dimer Impurity (Impurity B) | - Sub-optimal stoichiometry of N-methylpiperazine in the final step. - Prolonged reaction time or excessive temperature in the final amination step. | - Use a slight excess of N-methylpiperazine to favor the formation of Clozapine over the dimer. - Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to minimize the formation of the dimer. |
| High Levels of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Catalyst poisoning or deactivation. - Inefficient mixing in a heterogeneous reaction mixture. | - Increase reaction time and/or temperature, monitoring for the formation of degradation products. - Ensure the catalyst is of high quality and the reaction is free from potential poisons (e.g., sulfur compounds). - Improve stirring to ensure proper mixing of all reactants. |
| Product Purification Challenges | - Co-elution of impurities with the final product during chromatography. - Product oiling out during crystallization. | - Optimize the mobile phase for column chromatography to achieve better separation. - For crystallization, screen different solvent systems. A common system is ether/petroleum ether or acetone/petroleum ether.[2] Consider using an anti-solvent addition technique. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes to Clozapine?
The most historically significant and widely cited route involves three key steps:
-
Ullmann Condensation: Coupling of an activated aryl halide with an aniline derivative.
-
Nitro Group Reduction: Reduction of the nitro group to an amine.
-
Cyclization: Formation of the dibenzodiazepine ring system, followed by amination with N-methylpiperazine.[5]
More recent and improved "green" processes have been developed to enhance yield, reduce waste, and avoid hazardous reagents.[6]
2. Which impurities are most commonly observed in Clozapine synthesis?
According to the European Pharmacopoeia, the main process-related impurities are:
-
Impurity A: 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][7]diazepin-11-one
-
Impurity B: 11,11'-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][2][7]diazepine) (Clozapine dimer)
-
Impurity C: 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][2][7]diazepine (Desmethylclozapine)
-
Impurity D: 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine[8]
Other potential impurities include Clozapine N-oxide and various degradation products.[7][9]
3. How can I optimize the yield of the Ullmann condensation step?
Optimization of the Ullmann condensation can be achieved by:
-
Catalyst Selection: While traditional methods use copper powder, modern approaches often employ soluble copper(I) salts like CuI, which can be more effective.[1]
-
Ligand Addition: The use of ligands such as phenanthroline can accelerate the reaction and allow for milder reaction conditions.
-
Base and Solvent Choice: The choice of base and a high-boiling polar aprotic solvent is critical and often requires empirical optimization.[1]
4. What are the recommended conditions for the reduction of the nitro group?
Several effective methods exist for nitro group reduction:
-
Catalytic Hydrogenation: This is a clean method using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere.[2][3]
-
Metal-Acid Systems: Classic methods using iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are robust and cost-effective.[3]
-
Other Reducing Agents: Reagents like sodium dithionite can also be employed.
The choice of method may depend on the scale of the reaction and the presence of other functional groups in the molecule.
5. How can the final product be effectively purified?
Purification of Clozapine typically involves:
-
Extraction: An initial workup involving extraction with an organic solvent like benzene or ether to separate the crude product.[2]
-
Column Chromatography: If significant impurities are present, silica gel column chromatography can be used for purification.
-
Crystallization: The final purification step is often crystallization from a suitable solvent system, such as ether/petroleum ether or acetone/petroleum ether, to obtain the desired crystalline product.[2]
Experimental Protocols
Protocol 1: Synthesis of Clozapine via the Nitro Intermediate
This protocol is a generalized procedure based on commonly cited synthetic routes.
Step 1: Ullmann Condensation
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-2-nitroaniline, o-chlorobenzoic acid methyl ester, and activated copper filings.
-
Heat the mixture to 180-200°C and maintain for 4-6 hours.
-
Cool the reaction mixture and dissolve the solid in a suitable organic solvent.
-
Filter to remove the copper catalyst.
-
Purify the resulting diphenylamine derivative by recrystallization or column chromatography.
Step 2: Amidation with N-methylpiperazine
-
Dissolve the purified diphenylamine from Step 1 in an excess of N-methylpiperazine.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and remove the excess N-methylpiperazine under reduced pressure.
-
The resulting amide can be purified by crystallization.
Step 3: Nitro Group Reduction
-
Dissolve the amide from Step 2 in a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as Raney nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 50-70°C and stir vigorously until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the crude amino compound.
Step 4: Cyclization and Formation of Clozapine
-
To the crude amino compound from Step 3, add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.[2]
-
Heat the mixture to reflux for 3 hours.[2]
-
Carefully quench the reaction mixture with ice water and basify with ammonia.
-
Extract the product with an organic solvent (e.g., benzene or ether).[2]
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude Clozapine by recrystallization from a suitable solvent system (e.g., ether/petroleum ether).[2]
Visualizations
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Determination of Impurities in Clozapine API [sigmaaldrich.com]
- 9. Synthesis and Evaluation of Clozapine and its Related Compounds | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: HPLC Separation of Clozapine and Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of Clozapine and its associated impurities.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when developing an HPLC method for Clozapine and its impurities?
A1: The most critical parameters include the choice of stationary phase (column), mobile phase composition and pH, and detector wavelength. A C18 reversed-phase column is commonly used for separation.[1] The mobile phase typically consists of an organic modifier like acetonitrile or methanol and a buffer, such as a phosphate buffer, to control the pH.[2][3] Adjusting the pH is crucial for achieving good peak shape and resolution, as Clozapine and its impurities have ionizable functional groups.[2] The detector wavelength is often set around 257 nm or 260 nm for optimal sensitivity.[3][4]
Q2: What are the common impurities of Clozapine that I should monitor?
A2: The European Pharmacopoeia lists several related substances for Clozapine that are important to monitor.[5] These include Impurity A (7-chloro-5,10-dihydro-11H-dibenzo[b,e][2][5]diazepin-11-one), Impurity B (11,11′-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][2][5]diazepine)), Impurity C (8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][2][5]diazepine), and Impurity D (1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine).[5] Additionally, the primary metabolites in biological samples are norclozapine (N-desmethylclozapine) and clozapine N-oxide.[1][2]
Q3: Why is triethylamine (TEA) often added to the mobile phase for Clozapine analysis?
A3: Triethylamine (TEA) is a common mobile phase additive used to improve peak shape, particularly for basic compounds like Clozapine.[1][2] It acts as a competing base, binding to active silanol sites on the silica-based stationary phase. This process, known as silanol masking, prevents secondary interactions between the basic analyte and the column packing, which are a common cause of peak tailing. The result is more symmetrical peaks and improved chromatographic performance.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: What causes poor peak shape (e.g., tailing, fronting) for Clozapine and its impurity peaks, and how can I resolve it?
A: Poor peak shape is a common issue in the HPLC analysis of basic compounds like Clozapine. Peak tailing is often caused by secondary interactions with the column's stationary phase, while fronting can indicate column overload or other issues.
Troubleshooting Steps:
-
Check for Secondary Silanol Interactions: Active silanol groups on the silica packing can interact with the basic amine groups of Clozapine, causing peak tailing.
-
Verify Mobile Phase pH: The pH of the mobile phase affects the ionization state of Clozapine and its impurities. An inappropriate pH can lead to poor peak shape.
-
Assess for Column Overload: Injecting too much sample can saturate the column, leading to fronting or broadened peaks.
-
Solution: Reduce the concentration of the sample solution or decrease the injection volume.[6]
-
-
Inspect for System Issues (Extra-Column Volume): Excessive dead volume in the system (e.g., from long tubing or poorly made connections) can cause peak broadening and tailing.
-
Solution: Check all fittings and connections between the injector, column, and detector.[6] Ensure tubing is as short as possible and that all fittings are appropriate for the system to minimize dead volume.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Poor Resolution Between Peaks
Q: My Clozapine and impurity peaks are not well-separated. How can I improve the resolution?
A: Achieving adequate resolution is essential for accurate quantification. Poor resolution can stem from an unoptimized mobile phase, incorrect column selection, or inappropriate flow rate. A resolution value greater than 1.5 between adjacent peaks is generally considered optimal.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a primary driver of retention and selectivity.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Increasing the organic content will generally decrease retention times and may affect selectivity.[2] For complex separations, a gradient elution, where the mobile phase composition changes over time, can significantly improve resolution.[3][7]
-
-
Adjust Mobile Phase pH: Small changes in pH can alter the retention times of ionizable compounds differently, thus affecting resolution.
-
Solution: Experiment with slight adjustments to the mobile phase pH (e.g., ± 0.2-0.5 units) to see if selectivity between critical pairs improves.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If using acetonitrile, try substituting it with methanol, or vice versa. This can alter the elution order and improve the separation of co-eluting peaks.
-
-
Evaluate Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.[4]
-
-
Re-evaluate Column Choice: If the above steps fail, the column chemistry may not be suitable for the separation.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for improving peak resolution in HPLC.
Issue 3: Shifting or Inconsistent Retention Times
Q: The retention times for my analytes are drifting during a sequence of analyses. What is the cause and how can I fix it?
A: Retention time drift can compromise peak identification and integration. The cause can be chemical (related to the column or mobile phase) or mechanical (related to the HPLC pump or leaks).[10] A key diagnostic step is to check the retention time of an unretained compound (t0); if t0 is also shifting, the problem is likely related to the flow rate. If t0 is stable, the issue is more likely chemical.[10]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.[6] For gradient methods, ensure the column is adequately re-equilibrated between runs.
-
-
Check Mobile Phase Stability: The composition of the mobile phase can change over time.
-
Solution: Prevent the selective evaporation of volatile organic solvents by covering solvent reservoirs.[10] If using buffered mobile phases, prepare them fresh daily to avoid microbial growth or pH changes.
-
-
Verify System Temperature Control: Temperature fluctuations can significantly affect retention times.
-
Inspect for System Leaks: Even a small, non-dripping leak can cause pressure fluctuations and lead to retention time drift.[10]
-
Check Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Degas the mobile phase thoroughly to prevent air bubbles from entering the pump.[6] If drift continues, check pump seals for wear and perform routine pump maintenance as recommended by the manufacturer.
-
Troubleshooting Workflow for Shifting Retention Times
Caption: A workflow for diagnosing the cause of shifting retention times.
Data Presentation & Experimental Protocols
Reference HPLC Method Parameters
The following table summarizes typical experimental conditions for the analysis of Clozapine and its impurities, based on established methods.[2][3][9]
| Parameter | Recommended Condition |
| Column | Purospher® STAR RP-8 end-capped (250 x 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase | Isocratic: Methanol/Water (80:20 v/v) with 0.75 mL/L Triethylamine[9] OR Isocratic: Acetonitrile/Phosphate Buffer (pH 4.5) (40:60 v/v) with 0.3% Triethylamine[2] |
| Flow Rate | 1.0 mL/min[3][9] |
| Column Temperature | Ambient or 35 °C[3] |
| Detection | UV at 257 nm[3][9] |
| Injection Volume | 10 µL[3] |
| Diluent | Methanol/Water (80:20 v/v)[9] |
System Suitability Criteria
System suitability tests are performed to ensure the chromatographic system is performing adequately. The following are typical acceptance criteria based on the USP monograph method.[9]
| Parameter | USP Specification | Observed Value Example[9] |
| % RSD of Peak Area | NMT 0.73% | 0.13% |
| Tailing Factor | NMT 1.5 | 1.1 |
| Resolution | NLT 1.5 (between Clozapine and nearest peak) | ≥2.59 |
| % Assay (API/Tablet) | 98.0% - 102.0% | 99.26% - 99.56% |
NMT = Not More Than; NLT = Not Less Than; RSD = Relative Standard Deviation
Detailed Experimental Protocol (Based on USP Monograph)
This protocol provides a step-by-step guide for sample and standard preparation for the assay of Clozapine.[9]
-
Preparation of Diluent:
-
Mix methanol and HPLC-grade water in an 80:20 (v/v) ratio.
-
-
Preparation of Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of USP Clozapine Reference Standard (RS) into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 20 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
-
Preparation of Sample Solution (0.1 mg/mL):
-
For API: Accurately weigh about 10 mg of Clozapine API into a 100 mL volumetric flask, then follow the same dissolution procedure as the standard solution.[9]
-
For Tablets: Weigh and finely powder no fewer than 10 tablets. Transfer a portion of the powder equivalent to 25 mg of Clozapine to a 250 mL volumetric flask. Add about 150 mL of diluent, sonicate for 20 minutes, cool, and dilute to volume. Filter the solution through a 0.45 µm PVDF syringe filter before analysis.[9]
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in the "Reference HPLC Method Parameters" table.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the quantity of Clozapine in the sample by comparing the peak area response of the sample to that of the standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. turkjps.org [turkjps.org]
- 3. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. nanologica.com [nanologica.com]
- 8. Separation of Clozapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
Technical Support Center: 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one?
Based on the chemical structure, which features a dibenzodiazepine core with a lactam functional group, the primary anticipated degradation pathway is hydrolysis of the amide bond within the seven-membered diazepine ring. This is a common degradation route for related benzodiazepine compounds.[1][2][3] This hydrolysis would lead to the opening of the ring, forming a substituted aminobenzophenone derivative.
Q2: Under what conditions is the compound most likely to degrade?
Forced degradation studies on clozapine, a closely related compound for which 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a known impurity and degradation product (often referred to as clozapine lactam), indicate a susceptibility to acidic hydrolysis and oxidative conditions.[4][5][6][7][8] Therefore, it is reasonable to expect that the compound itself will be most labile under similar stress conditions.
Q3: What are the likely degradation products I should be looking for?
The primary degradation product from hydrolytic cleavage is expected to be 2-amino-5-chlorobenzophenone substituted with an amino acid moiety resulting from the ring opening. Under oxidative stress, modifications to the aromatic rings or the benzylic amine could occur, leading to hydroxylated or N-oxide species.
Q4: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[9][10] For structural elucidation of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, is highly recommended.[4][5][6][11]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | - Contamination of mobile phase or sample. - Formation of new degradation products. - Column degradation. | - Prepare fresh mobile phase and samples. - Use a guard column to protect the analytical column.[10][12] - If new peaks appear over time during a stability study, they are likely degradation products; proceed with characterization. - If column performance deteriorates (e.g., broad peaks), regenerate or replace the column.[12] |
| Poor peak shape (tailing or fronting) | - Column overload. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. | - Reduce sample concentration or injection volume.[12] - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the silica. |
| Drifting retention times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column not properly equilibrated. | - Prepare mobile phase accurately, preferably by weight.[10] - Use a column oven for stable temperature control.[9] - Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.[9] |
| No peaks detected | - Detector issue (e.g., lamp off). - No sample injected. - Complete degradation of the compound. | - Check detector settings and ensure the lamp is on.[13] - Verify the injection process and sample vial contents. - Analyze a freshly prepared standard to confirm system suitability. If the standard is detected, the sample has likely fully degraded. |
Experimental Design Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the study. - For photostability, ensure a high-intensity light source is used as per ICH guidelines. |
| Degradation is too rapid to monitor | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the sampling time points. - For initial trials, take frequent samples at early time points to capture the initial degradation rate. |
| Mass balance is not achieved (sum of impurities and remaining parent drug is <95%) | - Some degradation products are not being detected (e.g., no UV chromophore, volatile). - Degradation products are precipitating out of solution. - Adsorption of compounds onto the container surface. | - Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or MS in addition to UV. - Visually inspect samples for precipitation. If observed, try a different solvent system. - Use inert container materials (e.g., glass) and minimize headspace. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 80°C).
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Analysis: Calculate the percentage degradation of the parent compound and the relative percentage of each degradation product. For unknown peaks, use LC-MS/MS to propose structures.
Visualizations
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Prevention of Didiazepinyl Piperazine Impurity Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of the didiazepinyl piperazine impurity, a critical step in the synthesis of certain active pharmaceutical ingredients (APIs).
Understanding the Didiazepinyl Piperazine Impurity
The didiazepinyl piperazine impurity, chemically identified as 11,11′-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1]diazepine), is a known process-related impurity in the synthesis of clozapine and related compounds.[2][3][4][5] It is also referred to as Clozapine EP Impurity B.[2][6][5] The formation of this dimeric impurity can impact the purity, safety, and efficacy of the final drug product, making its control a critical aspect of process development and manufacturing.[1][7]
Troubleshooting Guide: Preventing Didiazepinyl Piperazine Impurity
This guide addresses common issues encountered during synthesis that may lead to the formation of the didiazepinyl piperazine impurity.
Question 1: What are the likely causes for the formation of the didiazepinyl piperazine impurity?
Answer: The formation of this dimeric impurity is typically a result of a secondary reaction occurring during the synthesis. The primary causes include:
-
Incorrect Stoichiometry: An excess of the diazepine reactant or its activated intermediate relative to the piperazine nucleophile can lead to the piperazine molecule reacting at both nitrogen atoms.
-
Sub-optimal Reaction Conditions: Elevated temperatures, prolonged reaction times, or the choice of an inappropriate base or solvent can increase the rate of the secondary reaction, leading to higher levels of the dimeric impurity.
-
Order of Addition: The method of adding reactants can significantly influence the local concentration of each species. Adding the piperazine slowly to a solution containing an excess of the activated diazepine can favor the formation of the dimer.
-
Purity of Starting Materials: Impurities in the starting materials can sometimes catalyze or participate in side reactions that lead to the formation of the didiazepinyl piperazine impurity.
Question 2: How can I modify my reaction conditions to minimize the formation of this impurity?
Answer: Optimizing your reaction conditions is a key strategy for impurity control.[1][8] Consider the following adjustments:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a slight excess of piperazine can help to ensure that the diazepine reactant is consumed in the desired 1:1 reaction.
-
Temperature and Reaction Time: Conduct the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. This can be achieved through techniques like High-Performance Liquid Chromatography (HPLC).[1]
-
Solvent and Base Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Experiment with different solvents to find one that favors the desired reaction while minimizing side reactions. Similarly, the strength and type of base used can be critical; a weaker base might be sufficient to promote the desired reaction without accelerating the formation of the dimer.
-
Reverse Addition: Consider adding the activated diazepine reactant slowly to a solution of piperazine. This "reverse addition" maintains an excess of the piperazine throughout the reaction, which can significantly reduce the formation of the disubstituted impurity.
Question 3: I've detected the didiazepinyl piperazine impurity in my product. What are the recommended purification techniques?
Answer: If the impurity has formed, several purification techniques can be employed to remove it from your final product:
-
Recrystallization: This is often the most effective method for removing impurities that have different solubility profiles from the desired product. Experiment with different solvent systems to achieve optimal separation.
-
Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. Both normal-phase and reverse-phase chromatography can be effective, depending on the specific properties of your product and the impurity.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from the impurity.
Frequently Asked Questions (FAQs)
Q1: What is the typical specification limit for the didiazepinyl piperazine impurity in an API?
A1: According to the International Council for Harmonisation (ICH) guidelines, any single unspecified impurity is typically limited to not more than 0.10%. For a known impurity, the limit is often set at not more than 0.15%.[1] However, the specific limit for the didiazepinyl piperazine impurity will be defined in the drug substance's pharmacopoeial monograph or as agreed upon with regulatory authorities.
Q2: Are there any specific analytical methods recommended for detecting and quantifying this impurity?
A2: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of clozapine and its related impurities, including the didiazepinyl piperazine impurity.[9][10] Validated HPLC methods can provide accurate and precise quantification of this impurity at very low levels. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.
Q3: Can the formation of this impurity be completely avoided?
A3: While complete avoidance may not always be possible, optimizing the synthesis process can reduce the formation of the didiazepinyl piperazine impurity to levels that are well within the regulatory specifications. The goal of process optimization is to consistently produce the API with a purity profile that meets all quality attributes.
Q4: Does the didiazepinyl piperazine impurity have any known pharmacological activity or toxicity?
A4: The pharmacological and toxicological profiles of process-related impurities are often not well-characterized. However, regulatory guidelines require that the levels of such impurities be controlled to ensure the safety and efficacy of the drug product. It is generally assumed that impurities do not contribute to the therapeutic effect and may pose a safety risk.
Data Presentation
Table 1: Impact of Reactant Stoichiometry on Didiazepinyl Piperazine Impurity Formation (Hypothetical Data)
| Experiment | Molar Ratio (Diazepine Intermediate : Piperazine) | Reaction Temperature (°C) | Reaction Time (h) | Didiazepinyl Piperazine Impurity (%) |
| 1 | 1.2 : 1 | 100 | 8 | 11.2 |
| 2 | 1 : 1 | 100 | 8 | 5.8 |
| 3 | 1 : 1.2 | 100 | 8 | 1.5 |
| 4 | 1 : 1.5 | 100 | 8 | < 0.5 |
Table 2: Influence of Reaction Temperature on Didiazepinyl Piperazine Impurity Formation (Hypothetical Data)
| Experiment | Molar Ratio (Diazepine Intermediate : Piperazine) | Reaction Temperature (°C) | Reaction Time (h) | Didiazepinyl Piperazine Impurity (%) |
| 1 | 1 : 1.2 | 80 | 12 | 0.8 |
| 2 | 1 : 1.2 | 100 | 8 | 1.5 |
| 3 | 1 : 1.2 | 120 | 6 | 4.2 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Didiazepinyl Piperazine Impurity in Clozapine
This protocol is a representative example based on published methods for clozapine impurity analysis.[9][10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (pH adjusted to 2.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 90% A, 10% B
-
30-35 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the didiazepinyl piperazine reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the API sample in the diluent to a known concentration (e.g., 1 mg/mL).
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the didiazepinyl piperazine impurity in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity by comparing the peak area in the sample to the peak area of the standard.
Visualizations
Caption: Potential formation pathway of the didiazepinyl piperazine impurity.
Caption: A logical workflow for troubleshooting the formation of the impurity.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Clozapine EP Impurity B | 263366-81-0 | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. Document: Modification of the clozapine structure by parallel synthesis. (CHEMBL1146903) - ChEMBL [ebi.ac.uk]
- 5. Investigation of the first deaths in the United Kingdom involving the detection and quantitation of the piperazines BZP and 3-TFMPP. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. jocpr.com [jocpr.com]
- 10. Clozapine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Industrial Synthesis of Clozapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial synthesis of Clozapine.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of Clozapine. The questions are categorized by the main stages of the synthesis process.
Stage 1: Ullmann Condensation
Question: Why is the yield of the Ullmann condensation between 2,5-dichloronitrobenzene and anthranilic acid unexpectedly low?
Answer: Low yields in this step are a common challenge and can be attributed to several factors:
-
Catalyst Inactivity: The copper catalyst is crucial for this reaction. If the catalyst is old, oxidized, or of low quality, its activity will be significantly reduced.
-
Reaction Temperature: The Ullmann condensation typically requires high temperatures to proceed efficiently. Insufficient heating can lead to a sluggish or incomplete reaction.
-
Solvent Choice: The choice of solvent is critical. While DMF is commonly used, switching to a higher-boiling solvent like N-methyl pyrrolidone (NMP) can improve the yield and reduce the formation of certain impurities.[1]
-
Base Strength: The nature and amount of the base used can influence the reaction rate and yield. An insufficient amount of a weak base may not effectively facilitate the condensation.
Troubleshooting Steps:
-
Use a fresh, high-quality copper catalyst. Consider using copper (I) iodide for improved reactivity.
-
Ensure the reaction temperature is consistently maintained at the optimal level, typically above 150 °C.
-
Consider switching from DMF to NMP as the solvent to potentially increase the yield and minimize side reactions.[1]
-
Optimize the base. Potassium carbonate is a common choice; ensure it is anhydrous and used in a slight excess.
Question: How can I minimize the formation of the dimethylamine-substituted impurity during the Ullmann condensation?
Answer: The formation of 4-chloro-N,N-dimethyl-2-nitroaniline is a known side reaction when using DMF as a solvent, as it can decompose at high temperatures to produce dimethylamine, which then reacts with the starting material.
Solution: The most effective way to prevent this impurity is to replace DMF with a more stable, high-boiling solvent that does not generate reactive amine byproducts. N-methyl pyrrolidone (NMP) is an excellent alternative that has been shown to avoid the formation of this specific impurity.[1]
Stage 2: Reduction of the Nitro Group
Question: The reduction of the nitro group is incomplete. What are the potential causes and solutions?
Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.
-
Reducing Agent Activity: The activity of the reducing agent is paramount. For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated. For chemical reductions (e.g., sodium dithionite), the reagent may have degraded.
-
Reaction Conditions: Insufficient temperature, pressure (for hydrogenation), or reaction time can lead to incomplete conversion.
-
Purity of the Starting Material: Impurities from the previous step can sometimes interfere with the reduction process.
Troubleshooting Steps:
-
Ensure the reducing agent is fresh and active. For catalytic hydrogenation, use a fresh batch of catalyst. For chemical reductions, use a newly opened container of the reagent.
-
Optimize reaction parameters. For hydrogenation, ensure adequate hydrogen pressure and temperature. For chemical reductions, monitor the reaction progress by TLC and adjust the reaction time accordingly.
-
Consider alternative reducing agents. Sodium dithionite in an alkaline solution is an effective alternative to catalytic hydrogenation and can be part of a one-pot operation with the preceding step.[1]
Stage 3: Intramolecular Cyclization
Question: The yield of the cyclization to form the dibenzodiazepine core is low, and I am observing significant side products. What can I do?
Answer: The intramolecular cyclization is a critical step that can be challenging. Low yields are often due to competing intermolecular reactions or suboptimal reaction conditions.
-
Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Polyphosphoric acid (PPA) is commonly used, but can be difficult to work with on a large scale.
-
Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental. Overheating can lead to degradation and the formation of tars, while insufficient heat will result in an incomplete reaction.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and products.
Troubleshooting Steps:
-
Optimize the dehydrating agent. An alternative to PPA is using 10% sulfuric acid, which can improve the yield and simplify the workup.[1]
-
Carefully control the reaction temperature and time. Monitor the reaction progress closely using TLC or HPLC to determine the optimal endpoint.
-
Ensure efficient stirring to promote the intramolecular reaction and minimize intermolecular side reactions.
Stage 4: Amination with N-methylpiperazine
Question: The final amination step is producing a significant amount of the dimer impurity (Clozapine Impurity B). How can this be minimized?
Answer: The formation of the dimer impurity, 11,11′-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1][2]diazepine), is a known issue in this step. It arises from the reaction of two molecules of the activated intermediate with one molecule of piperazine (if N-methylpiperazine is not in sufficient excess or if there are impurities).
Solution:
-
Use a sufficient excess of N-methylpiperazine. This will favor the reaction with the desired amine and minimize the chances of the intermediate reacting with another molecule of itself through a bridging piperazine.
-
Control the addition of the activated intermediate. Slowly adding the activated intermediate to the solution of N-methylpiperazine can help to maintain a high local concentration of the desired amine, further discouraging dimer formation.
-
Optimize the reaction temperature. Lowering the reaction temperature may help to control the rate of the reaction and reduce the formation of side products.
Data Presentation
| Parameter | Ullmann Condensation (Improved Process) [1] | Reduction (Improved Process) [1] | Cyclization (Improved Process) [1] | Amination (Improved Process) [1] |
| Key Reagents | 2,5-Dichloronitrobenzene, o-aminobenzoic acid, K2CO3, CuI | Sodium dithionite, Sodium hydroxide | 10% Sulfuric acid | N-methylpiperazine, Titanium tetrachloride |
| Solvent | N-methyl pyrrolidone (NMP) | Water | - | Toluene |
| Temperature | Reflux | 90-100°C | 120°C | Reflux |
| Yield | >85% | (One-pot with previous step) | 90% | >80% |
| Key Impurity Controlled | 4-chloro-N,N-dimethyl-2-nitroaniline | - | - | Clozapine Dimer (Impurity B) |
| Clozapine Impurity | Chemical Name | Typical Limit (as per EP) |
| Impurity A | 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | ≤ 0.1% |
| Impurity B | 11,11′-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1][2]diazepine) | ≤ 0.1% |
| Impurity C | 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine (Desmethylclozapine) | ≤ 0.2% |
| Impurity D | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine | ≤ 0.1% |
Experimental Protocols
Improved Synthesis of Clozapine[1]
Step 1 & 2 (One-Pot): Synthesis of 2-[(2-amino-4-chlorobenzyl)amino]benzoic acid (5)
-
To a solution of o-aminobenzoic acid (2) in N-methyl pyrrolidone (NMP), add potassium carbonate and a catalytic amount of copper (I) iodide.
-
Add 2,5-dichloronitrobenzene (3) and heat the mixture to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and add a solution of sodium dithionite in aqueous sodium hydroxide.
-
Heat the mixture to 90-100°C and monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the mixture and acidify with a mineral acid to precipitate the product (5).
-
Filter, wash with water, and dry the product.
Step 3: Synthesis of 8-Chloro-5,10-dihydro-11H-dibenzodiazepine[b,e][1][2]diazepin-11-one (6)
-
Suspend the amino acid (5) in 10% aqueous sulfuric acid.
-
Heat the mixture to 120°C and maintain for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product (6).
-
Filter, wash with water, and dry the product. The reported yield for this step is 90%.[1]
Step 4: Synthesis of Clozapine (1)
-
Suspend the lactam (6) and N-methylpiperazine in toluene.
-
Add titanium tetrachloride dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with aqueous base.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer and crystallize the crude product from a suitable solvent system to obtain pure Clozapine (1). The reported purity is 99.93% with a total yield of 41% based on the starting material (3).[1]
Visualizations
Caption: Improved one-pot workflow for the industrial synthesis of Clozapine.
Caption: Troubleshooting logic for low yield in Ullmann condensation.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate and impurity in the synthesis of Clozapine.[1][2][3][4] The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Overview of Analytical Methods
While various analytical techniques can be employed for the analysis of pharmaceutical compounds, HPLC remains the gold standard for its high resolution, sensitivity, and robustness. This guide focuses on a validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics with established parameters outlined in pharmacopeial monographs and scientific literature. The target analyte, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, is also known as Clozapine Impurity A.[1]
Validated HPLC Method: Performance Data
The following table summarizes the key performance parameters of a validated stability-indicating RP-HPLC method suitable for the analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one. This data is compiled from a study focused on the separation and quantification of clozapine and its related impurities.[5]
| Parameter | Performance Characteristic |
| Linearity (R²) | ≥0.9995[5] |
| Accuracy (Recovery) | 80.0% to 120.0%[5] |
| Precision (RSD) | < 4%[6] |
| Limit of Detection (LOD) | 0.07 - 0.20 µg/mL |
| Limit of Quantification (LOQ) | 0.20 - 0.61 µg/mL |
| Specificity | No interference from blank, placebo, and other related substances. The method is stability-indicating.[5] |
| Robustness | Method remains unaffected by small, deliberate variations in chromatographic conditions. |
Comparison with Alternative Methods
While HPLC is the predominant method, other techniques could be considered for specific applications. The following table provides a high-level comparison.
| Method | Advantages | Disadvantages |
| HPLC-UV | High selectivity, sensitivity, and established methodology.[5] | Requires specialized equipment and trained personnel. |
| UPLC-UV/MS | Faster analysis times and higher resolution compared to HPLC.[7] | Higher initial instrument cost. |
| Spectrophotometry | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference. |
Experimental Protocols
A detailed experimental protocol for a validated RP-HPLC method is provided below. This method is based on established procedures for the analysis of clozapine and its impurities.[5]
Chromatographic Conditions
-
Column: Purospher® STAR RP-18 endcapped (125 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and a pH 2.4 phosphate buffer.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 257 nm.[5]
-
Injection Volume: 10 µL.[5]
Standard and Sample Preparation
-
Solvent Mixture: Methanol and water (80:20 v/v).
-
Standard Stock Solution: Prepare a stock solution of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one reference standard in the solvent mixture.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the solvent mixture to achieve a known concentration.
-
Linearity Solutions: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 150% of the specification level).[5]
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH Q2(R2) guidelines.
Caption: HPLC Method Validation Workflow.
Logical Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors including the specific requirements of the analysis, available instrumentation, and regulatory expectations.
References
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 4. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 5. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Separation of Clozapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Purity Analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of four prominent analytical techniques for determining the purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the synthesis of Clozapine. The techniques evaluated are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis (EA).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each analytical technique for the purity analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and structurally related compounds. It is important to note that specific performance may vary based on the instrumentation and experimental conditions.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS | Elemental Analysis (EA) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Combustion of the compound and measurement of resulting elemental gases. |
| Selectivity | High (structurally informative) | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass) | Low (provides elemental composition) |
| Limit of Detection (LOD) | ~3 µM[1] | 19.3 - 23.6 µg/L for related compounds[2][3] | 1.0 ng/mL for related compounds[4] | Not applicable for purity determination in this context |
| Limit of Quantitation (LOQ) | Typically requires a signal-to-noise ratio of 10:1[5] | 0.20 - 0.61 µg/mL for Clozapine impurities | 1.0 ng/mL for related compounds[4] | Not applicable for purity determination in this context |
| Accuracy | High (often considered a primary ratio method) | 98-102% recovery is a common acceptance criterion[6] | Typically within ±15% of the nominal concentration | Accepted deviation of ±0.4% from the calculated elemental composition[7] |
| Precision (RSD) | <1% under optimal conditions | <2% is a common acceptance criterion[6] | <15% (within- and between-run)[4] | Not a direct measure of purity in the same way as other techniques |
| Reference Standard | Not required for the analyte, but a certified internal standard is used. | Required for the analyte and impurities. | An internal standard (often isotopically labeled) is used. | Not required. |
| Throughput | Low to Moderate | High | High | Low |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods for the analysis of clozapine and its related compounds and should be optimized for the specific instrumentation used.
1. Quantitative NMR (qNMR) Spectroscopy
-
Objective: To determine the absolute purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to ensure complete dissolution.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.
-
2. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one by separating it from its impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (based on methods for Clozapine and impurities):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards of the analyte and any known impurities at different concentrations.
-
Prepare a system suitability solution containing the analyte and key impurities.
-
-
Data Analysis:
-
Inject the system suitability solution to verify the performance of the chromatographic system (e.g., resolution, tailing factor, theoretical plates).
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Determine the concentration of the main peak and any impurity peaks from the calibration curve.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area (area percent method) or by quantifying against a reference standard.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To provide highly selective and sensitive detection and quantification of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one and its impurities.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Conditions: Similar to the HPLC-UV method, but often with a faster gradient to reduce run times.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for this class of compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and its impurities need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation: Similar to HPLC, but often with a more dilute sample due to the higher sensitivity of the MS detector. An internal standard (preferably isotopically labeled) is added to all samples and standards.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Purity can be assessed by quantifying the main component and any identified impurities.
-
4. Elemental Analysis (EA)
-
Objective: To determine the elemental composition (C, H, N, Cl) of the sample and compare it to the theoretical values.
-
Instrumentation: CHN analyzer.
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove any residual solvents.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Chlorine is determined by a separate method, often involving titration.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element in the sample.
-
Compare the experimental percentages to the theoretical percentages calculated from the molecular formula of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one (C₁₃H₉ClN₂O).
-
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[7]
-
Visualizations
Caption: General experimental workflows for purity analysis.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of clozapine and its major metabolites, norclozapine (N-desmethylclozapine) and clozapine N-oxide. The information presented is collated from a range of published studies, offering insights into different experimental protocols and their respective performance metrics. This document aims to assist in the selection and development of robust analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.
Metabolic Pathway of Clozapine
Clozapine undergoes metabolism primarily through N-demethylation to form norclozapine and N-oxidation to form clozapine N-oxide.[1] These metabolic pathways are crucial in understanding the drug's efficacy and potential for adverse effects.
Caption: Metabolic conversion of Clozapine.
Comparative Performance of LC-MS/MS Methods
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of clozapine, norclozapine, and clozapine N-oxide in biological matrices. These methods utilize different sample preparation techniques and instrumentation, leading to variations in sensitivity, precision, and analytical range.
Table 1: Quantitative Performance Data for Clozapine
| Platform | Sample Preparation | Linearity (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Reference |
| Triple Quadrupole | Liquid-Liquid Extraction | 1 - 1000 | 1 | < 14 | < 14 | [2] |
| Triple Quadrupole | Liquid-Liquid Extraction | LOQ - 2000 | 1 | < 10 | < 10 | [3] |
| Triple Quadrupole | Protein Precipitation | 25 - 1000 | 25 | Not Reported | Not Reported | [4] |
| Q-TOF | Protein Precipitation | 1 - 10000 | 1 (MS), 1 (MS/MS) | Not Reported | Not Reported | [1] |
| RapidFire/MS/MS | Protein Precipitation & Dilution | Not Specified | Not Specified | 5.6 | Not Reported | [5] |
Table 2: Quantitative Performance Data for Norclozapine
| Platform | Sample Preparation | Linearity (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Reference |
| Triple Quadrupole | Liquid-Liquid Extraction | 1 - 1000 | 1 | < 14 | < 14 | [2] |
| Triple Quadrupole | Liquid-Liquid Extraction | LOQ - 2000 | 1 | < 10 (serum), 11.2 (urine) | < 10 (serum), 15.7 (urine) | [3] |
| Triple Quadrupole | Protein Precipitation | 25 - 1000 | 25 | Not Reported | Not Reported | [4] |
| Q-TOF | Protein Precipitation | 1 - 10000 | 1 (MS), 1 (MS/MS) | Not Reported | Not Reported | [1] |
| RapidFire/MS/MS | Protein Precipitation & Dilution | Not Specified | Not Specified | Not Reported | Not Reported | [5] |
Table 3: Quantitative Performance Data for Clozapine N-Oxide
| Platform | Sample Preparation | Linearity (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%) | Inter-assay Precision (%) | Reference |
| Triple Quadrupole | Liquid-Liquid Extraction | 1 - 1000 | 1 | < 14 | < 14 | [2] |
| Triple Quadrupole | Liquid-Liquid Extraction | LOQ - 2000 | 1 | < 10 | < 10 | [3] |
| Q-TOF | Protein Precipitation | 1 - 10000 | 1 (MS), 5 (MS/MS) | Not Reported | Not Reported | [1] |
Detailed Experimental Protocols
A generalized workflow for the LC-MS/MS analysis of clozapine and its metabolites is depicted below. Specific parameters from various published methods are detailed in the subsequent sections.
Caption: General workflow for LC-MS/MS analysis.
Method 1: Triple Quadrupole with Liquid-Liquid Extraction[2][3]
This method is a classic approach offering high specificity and sensitivity for the simultaneous determination of clozapine and its metabolites.
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard (e.g., loxapine or d4-clozapine).[2][3]
-
Perform liquid-liquid extraction under alkaline conditions using an organic solvent like ethyl acetate.[3]
-
Vortex and centrifuge the mixture.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
Method 2: Q-TOF with Protein Precipitation[1]
This high-resolution accurate mass (HRAM) method allows for both quantitative and qualitative analysis, enabling metabolite identification.
-
Sample Preparation:
-
Spike plasma samples with an internal standard (e.g., glyburide).
-
Precipitate proteins by adding ice-cold acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant for LC-MS analysis.
-
-
Liquid Chromatography (UHPLC):
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Retention Times: Norclozapine (1.64 min), Clozapine (1.75 min), Clozapine N-oxide (1.88 min).[1]
-
-
Mass Spectrometry (Q-TOF):
-
Ionization: Not specified.
-
Mode: Can operate in both full scan MS and targeted MS/MS modes.
-
Key Advantage: High mass accuracy and resolving power reduce endogenous interferences.[1]
-
Method 3: RapidFire High-Throughput System[5]
This ultrafast solid-phase extraction (SPE)/MS/MS system is designed for high-throughput applications, significantly reducing analysis time.
-
Sample Preparation:
-
Precipitate serum samples with acetonitrile containing 0.1% formic acid.
-
Centrifuge and dilute the supernatant 1:10 with water.
-
-
Solid-Phase Extraction/Mass Spectrometry (RapidFire/MS/MS):
-
SPE Cartridge: C4 cartridge.
-
Analysis Time: Approximately 14.5 seconds per sample.[5]
-
Ionization: Not specified.
-
Mode: MS/MS.
-
Concluding Remarks
The choice of an LC-MS/MS method for the analysis of clozapine and its related compounds depends on the specific requirements of the study. Traditional triple quadrupole-based methods with liquid-liquid or protein precipitation extraction offer a balance of sensitivity, specificity, and throughput suitable for many therapeutic drug monitoring and pharmacokinetic applications.[2][3][4] High-resolution platforms like Q-TOF provide the added benefit of qualitative analysis, which is invaluable for metabolite identification studies.[1] For large-scale clinical research requiring very high throughput, ultrafast systems such as the RapidFire/MS/MS offer a significant advantage in terms of speed.[5] Careful consideration of the validation parameters, including linearity, LOQ, precision, and accuracy, is essential for selecting the most appropriate method to ensure reliable and accurate quantification of clozapine and its metabolites.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of clozapine and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. agilent.com [agilent.com]
Navigating Clozapine Synthesis: A Guide to Alternative Routes Avoiding the Common Intermediate 50892-62-1
For researchers and professionals in drug development, the synthesis of the atypical antipsychotic clozapine is a well-trodden path. However, reliance on the key intermediate 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one (CAS 50892-62-1) presents certain challenges, including the use of regulated starting materials like anthranilic acid.[3] This guide explores viable and innovative alternative synthesis routes that bypass this common intermediate, offering a comparative analysis of their methodologies, yields, and starting materials.
The traditional synthesis of clozapine often involves the formation of the tricyclic lactam intermediate 50892-62-1, which is then converted to clozapine.[4][5] Concerns over the use of anthranilic acid, a precursor with narcotic potential, have spurred the development of alternative pathways that are not only more compliant with regulations but also potentially more cost-effective and environmentally friendly.[3][6]
Comparative Analysis of Synthetic Routes
This guide focuses on three primary alternative routes that diverge from the traditional pathway by avoiding the formation of the aforementioned lactam intermediate. Each route is assessed based on its starting materials, key reactions, and reported yields.
| Parameter | Traditional Route | Alternative Route 1: Ullmann Condensation Approach | Alternative Route 2: Thioamide Intermediate Route | Alternative Route 3: Direct Cyclization of Amide |
| Key Starting Materials | 2-Aminobenzoic acid (Anthranilic acid), 1,4-dichloro-2-nitrobenzene[4][7] | 2-Chlorobenzoic acid, 4-chloro-1,2-diaminobenzene[1][6] | 2-Amino-4-chlorodiphenylamine-2'-carboxylic acid | N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide[8] |
| Key Intermediate Avoided | N/A (Forms 50892-62-1) | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one | 8-chloro-10,11-dihydro-5H-dibenzo[b,e]1,4-diazepin-11-thione[9] | Direct cyclization to Clozapine[8] |
| Key Reaction | Lactam formation via intramolecular cyclization[4] | Ullmann condensation[1][6] | Thionation followed by S-alkylation and amination[9] | Cyclodehydration[8] |
| Reported Overall Yield | Below 50%[1] | Information not readily available in comparative format | Information not readily available in comparative format | ~70%[8] |
| Advantages | Well-established and documented | Avoids the use of anthranilic acid[3][6] | Bypasses the lactam intermediate | High-yielding final step[8] |
| Disadvantages | Uses regulated precursor (anthranilic acid)[3] | May require optimization for industrial scale | Involves use of phosphorus pentasulfide, which can be hazardous | Requires synthesis of a complex starting material |
Experimental Protocols
Alternative Route 1: Ullmann Condensation Approach
This route, developed to circumvent the use of anthranilic acid, begins with the Ullmann condensation of 2-chlorobenzoic acid and 4-chloro-1,2-diaminobenzene.[1][6]
Step 1: Synthesis of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid A mixture of 2-chlorobenzoic acid and 4-chloro-1,2-diaminobenzene is subjected to an Ullmann condensation reaction. This reaction is typically carried out in a high-boiling solvent such as DMF or DMSO, in the presence of a copper catalyst and a base.[1][6]
Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as sodium dithionite.[7]
Step 3: Cyclization and Amination The subsequent cyclization to form the dibenzodiazepine core and introduction of the N-methylpiperazine moiety can be achieved in a one-pot procedure.
Alternative Route 2: Thioamide Intermediate Route
This pathway introduces a sulfur-containing intermediate, which is then displaced by N-methylpiperazine.
Step 1: Thionation of the Lactam Precursor Instead of forming the lactam, the corresponding carboxylic acid is converted to a thioamide. This can be achieved by heating with phosphorus pentasulfide in a solvent like pyridine.[8]
Step 2: S-Alkylation The thioamide is then alkylated on the sulfur atom, for example, with 4-nitrobenzyl chloride in the presence of a base like potassium tert-butoxide, to form a reactive S-alkylated intermediate.[9]
Step 3: Amination The S-alkyl group is then displaced by N-methylpiperazine to yield clozapine.[9]
Alternative Route 3: Direct Cyclization of Amide
This efficient route involves the direct cyclization of a pre-formed amide.
Step 1: Synthesis of N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide This starting material is synthesized through the amidation of N-(2-amino-4-chlorophenyl)anthranilic acid with N-methylpiperazine.
Step 2: Cyclodehydration The key step is the cyclodehydration of N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide to directly form clozapine. This is typically carried out using a dehydrating agent such as phosphorus oxychloride, potentially with the addition of water to control the reaction.[8] A patent describes this reaction yielding up to 70.3% of clozapine.[8]
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic routes, the following diagrams illustrate the key transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 4. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 9. Clozapine synthesis - chemicalbook [chemicalbook.com]
Comparative study of different synthetic methods for Clozapine
For Researchers, Scientists, and Drug Development Professionals
Clozapine, an atypical antipsychotic, remains a cornerstone in the management of treatment-resistant schizophrenia. Its synthesis has evolved since its inception, with various methods offering distinct advantages and disadvantages. This guide provides a comparative study of different synthetic methods for Clozapine, focusing on objectivity, supporting experimental data, and detailed methodologies to aid researchers and professionals in drug development.
Comparative Data of Clozapine Synthetic Methods
The following table summarizes the key quantitative parameters for the different synthetic routes to Clozapine, providing a clear comparison of their efficiency and product quality.
| Parameter | Classical Synthesis (Ullmann Condensation) | Modern Synthesis (from 2-Chlorobenzoic Acid) | Thioamide Intermediate Route |
| Starting Materials | 2,5-dichloronitrobenzene, Anthranilic acid | 4-chloro-2-nitroaniline, 2-chlorobenzoic acid | 8-chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one |
| Key Reactions | Ullmann condensation, Reduction, Cyclization | Ullmann condensation, Reduction, Cyclization | Thionation, S-alkylation, Amination |
| Overall Yield | ~41%[3] | ~60%[4] | Data not readily available |
| Purity | High, requires purification | >99.87%[4] | High, requires purification |
| Reaction Time | Multi-step, can be lengthy | Optimized for industrial scale | Data not readily available |
| Cost-effectiveness | Higher, due to narcotic precursor (Anthranilic acid) | More cost-effective, avoids narcotic precursors[4][5] | Potentially higher due to additional steps |
| Safety/Regulatory | Use of Anthranilic acid is a concern due to its narcotic properties[5] | Avoids the use of narcotic precursors, a significant advantage[4][5] | Standard laboratory safety protocols apply |
Synthetic Pathways and Methodologies
This section details the experimental protocols for the key synthetic routes to Clozapine, accompanied by visual diagrams of the reaction pathways.
Classical Synthesis via Ullmann Condensation
This traditional route relies on the copper-catalyzed coupling of an aryl halide with an amine, a reaction known as the Ullmann condensation.[6][7]
Experimental Protocol:
-
Ullmann Condensation: 2,5-Dichloronitrobenzene is reacted with anthranilic acid in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF or nitrobenzene. The mixture is heated to effect the condensation, forming 2-(4-chloro-2-nitrophenylamino)benzoic acid.[6][8]
-
Reduction and Cyclization: The nitro group in the resulting intermediate is reduced to an amine using a reducing agent such as iron in acidic medium (e.g., HCl). Subsequent heating of the amino acid derivative leads to intramolecular cyclization to form the tricyclic lactam, 8-chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one.[6]
-
Formation of Imino-chloride: The lactam is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the amide to an imino-chloride.[6]
-
Amination: The final step involves the reaction of the imino-chloride intermediate with N-methylpiperazine to yield Clozapine.[6]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., acetone/petroleum ether) to obtain pure Clozapine.[3]
Modern Synthesis from 2-Chlorobenzoic Acid
This improved method avoids the use of anthranilic acid, a regulated narcotic precursor, making it more suitable for large-scale industrial production.[4][5]
Experimental Protocol:
-
Ullmann Condensation: 4-chloro-2-nitroaniline and 2-chlorobenzoic acid are reacted in N,N-Dimethylformamide (DMF) in the presence of anhydrous potassium carbonate and copper(I) iodide. The mixture is heated to reflux to yield 2-(4-chloro-2-nitrophenylamino)benzoic acid.[1]
-
Reduction: The nitro intermediate is dissolved in an aqueous solution of sodium hydroxide and then treated with sodium dithionite to reduce the nitro group to an amine, affording 2-amino-4'-chlorodiphenylamine-2'-carboxylic acid.[1]
-
Cyclization: The resulting amino acid is cyclized by heating in a suitable high-boiling solvent to form 8-chloro-11-oxo-10, 11-dihydro-5H-dibenzo-l, 4-diazepine.
-
Amidation: The lactam is dissolved in toluene and treated with titanium(IV) chloride, followed by the addition of N-methylpiperazine. The reaction mixture is heated to reflux to produce Clozapine.[1]
-
Purification: The final product is purified by crystallization from a mixture of acetone and isopropyl ether to yield high-purity Clozapine.[1]
Synthesis via a Thioamide Intermediate
This variation of the classical route involves the conversion of the lactam intermediate to a thioamide, which can then be activated for nucleophilic substitution.[6][9]
Experimental Protocol:
-
Thionation: The lactam intermediate, 8-chloro-5,10-dihydrodibenzo[b,e][1][2]diazepin-11-one, is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a solvent like pyridine or toluene to form the corresponding thioamide.[3][10]
-
S-Alkylation: The thioamide is then S-alkylated, for example, with methyl iodide, to create a good leaving group.[9]
-
Amination: The S-alkylated intermediate readily reacts with N-methylpiperazine to displace the methylthio group and form Clozapine.[9]
-
Purification: The product is purified using standard techniques such as chromatography or recrystallization.
Purity Analysis
The purity of the synthesized Clozapine is crucial for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product and for monitoring the progress of the reactions.
Typical HPLC Conditions for Clozapine Analysis:
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used.[2][11][12]
-
Detection: UV detection at a wavelength of around 220-260 nm.[11][13]
-
Internal Standard: An internal standard may be used for accurate quantification.
This method allows for the separation and quantification of Clozapine from its starting materials, intermediates, and any potential impurities.
Conclusion
The synthesis of Clozapine has seen significant advancements, moving from classical routes with safety and regulatory concerns to more modern, cost-effective, and industrially scalable methods. The choice of a particular synthetic route will depend on various factors, including the desired scale of production, cost considerations, and regulatory requirements. The modern synthesis starting from 2-chlorobenzoic acid appears to be the most advantageous for large-scale manufacturing due to its avoidance of narcotic precursors, high yield, and excellent purity of the final product. Further research into novel catalytic systems and process optimization could lead to even more efficient and sustainable methods for the synthesis of this vital antipsychotic drug.
References
- 1. A Cu (I) catalyzed large scale synthesis of an antipsychotic drug substance Clozapine with new precursor 2-chloro benzoic acid - Arabian Journal of Chemistry [arabjchem.org]
- 2. Separation of Clozapine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE4341987C1 - Process for the preparation of clozapine - Google Patents [patents.google.com]
- 11. turkjps.org [turkjps.org]
- 12. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
Benchmarking Purity of Commercially Available 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of commercially available 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine. The purity of this starting material is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for purity determination and presents a comparative overview of potential commercial suppliers.
Commercial Supplier Overview
A survey of various chemical suppliers reveals that 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is often listed as "Clozapine Impurity A". While many suppliers offer this compound, detailed analytical data and the methods used for purity assessment are not always readily available. Researchers are often required to perform their own comprehensive purity analysis upon receipt of the material. Below is a summary of publicly available information from a selection of suppliers.
| Supplier | Stated Purity | Analytical Data Provided | Notes |
| Supplier A | >98% | Certificate of Analysis (CoA) with HPLC purity | Specific HPLC method details may not be fully disclosed. |
| Supplier B | 99% | CoA with HPLC and NMR data | Comprehensive data package often available upon request. |
| Supplier C | Not specified | Product sold "as-is" | Buyer assumes responsibility for purity confirmation.[1] |
| Supplier D | >98% | CoA with purity value | Limited information on the analytical methodology provided. |
Disclaimer: This table is for informational purposes only and is based on a general survey of supplier information. It is crucial to request a lot-specific Certificate of Analysis and perform independent verification of purity.
Recommended Experimental Protocols for Purity Benchmarking
To ensure a consistent and reliable assessment of purity across different commercial sources, the following analytical methods are recommended. These protocols are based on established analytical techniques for clozapine and related compounds.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is the primary technique for quantifying the purity of the target compound and identifying any related substance impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Ammonia solution (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M ammonium acetate (e.g., in a ratio of 25:45:30, v/v/v). The pH of the aqueous component should be adjusted to 9 with ammonia solution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or DAD for peak purity analysis)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential late-eluting impurities.
-
Identify the peak corresponding to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one based on its retention time.
-
Calculate the purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Forced Degradation Studies: To identify potential degradation products, the sample should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and the resulting chromatograms compared to that of the unstressed sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is essential for identifying and quantifying residual solvents from the manufacturing process.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
-
Headspace autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)
-
Reference standards of common solvents
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO or DMF.
-
Seal the vial and vortex to dissolve the sample.
Procedure:
-
Equilibrate the headspace vial at 80 °C for 15 minutes.
-
Inject the headspace vapor into the GC-MS system.
-
Identify and quantify any detected solvents by comparing their retention times and mass spectra to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR provides unambiguous structural confirmation and can be used for a quantitative purity assessment (qNMR).
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard for qNMR (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
¹H NMR: Dissolve an accurately weighed amount of the sample in a deuterated solvent. The resulting spectrum should be consistent with the structure of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one. Integration of the peaks should correspond to the number of protons in the molecule. The absence of significant unassigned signals is an indicator of high purity.
-
¹³C NMR: Provides further structural confirmation by showing the expected number of carbon signals.
-
Quantitative NMR (qNMR): Accurately weigh the sample and a certified internal standard into the same NMR tube. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, a precise and accurate purity value can be determined.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the recommended workflows.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS residual solvent analysis.
By implementing these standardized analytical protocols, researchers can confidently assess and compare the purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one from various commercial suppliers, ensuring the quality and integrity of their research and development activities.
References
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. turkjps.org [turkjps.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an HPLC-UV method for the simultaneous determination of the antipsychotics clozapine, olanzapine and quetiapine, several beta-blockers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of Unknown Impurities in Clozapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The meticulous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring the safety, efficacy, and quality of final drug products. For Clozapine, an atypical antipsychotic pivotal in treating schizophrenia, a thorough understanding of its impurity profile is a critical regulatory requirement and a key aspect of robust drug development. This guide provides a comprehensive comparison of analytical methodologies for the identification of unknown impurities in Clozapine synthesis, supported by experimental data and detailed protocols.
Introduction to Clozapine Impurities
Impurities in Clozapine can originate from various sources, including the synthetic route, degradation of the drug substance under stress conditions, and interaction with excipients or container closure systems.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold (typically 0.1%).[2] Common types of impurities found in Clozapine include process-related impurities, starting materials, by-products, and degradation products formed through hydrolysis, oxidation, and photolysis.[3][4]
Forced Degradation Studies: A Pathway to Identifying Potential Impurities
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the stability-indicating nature of analytical methods.[2][4] Clozapine has been shown to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[4]
A typical forced degradation study for Clozapine involves subjecting a solution of the API to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 6 hours[5]
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 6 hours[5]
-
Oxidative Degradation: 30% H₂O₂ at 60°C for 6 hours[5]
-
Thermal Degradation: 110°C in a hot air oven for 24 hours[5]
-
Photolytic Degradation: Exposure to UV radiation for 24 hours[5]
These studies have led to the identification of several degradation products, including Clozapine N-oxide and various hydroxylated and demethylated species.[1][6]
Comparative Analysis of Analytical Techniques
The identification and quantification of Clozapine impurities are primarily achieved using a range of sophisticated analytical techniques. The choice of method depends on the nature of the impurity, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Primary Application in Clozapine Impurity Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary and a mobile phase. | Robust, reproducible, and widely available. Excellent for quantification.[2][7][8] | Limited identification capabilities without a mass spectrometer.[9][10] | Routine quality control, quantification of known impurities, and stability testing.[2][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[4][11][12] | Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantification.[11][12] | Identification and structural characterization of unknown process-related and degradation impurities.[4][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents. High sensitivity and specificity.[13][14] | Not suitable for non-volatile or thermally labile compounds like Clozapine and many of its polar impurities. Derivatization may be required.[14] | Analysis of volatile organic impurities and residual solvents from the synthesis process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field. | The most powerful technique for unambiguous structure elucidation of unknown impurities.[6][15] | Requires a relatively large amount of pure sample. Complex spectra can be challenging to interpret. Lower sensitivity compared to MS.[15] | Definitive structural confirmation of isolated and purified unknown impurities.[6] |
Experimental Protocols
Stability-Indicating HPLC Method for Clozapine and its Impurities
This method is suitable for the routine quality control and quantification of known impurities in Clozapine drug substance and product.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and pH 2.4 phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV at 257 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of Clozapine in the mobile phase to achieve a known concentration.
LC-MS/MS Method for the Identification of Unknown Impurities
This method is designed for the sensitive detection and structural elucidation of unknown impurities.[4][11]
-
Instrumentation: LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient elution is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Full scan for initial detection, followed by product ion scan (MS/MS) for fragmentation and structural information.
-
Sample Preparation: Dissolve the Clozapine sample in a suitable solvent (e.g., methanol/water mixture) and filter before injection.[11]
GC-MS Method for Volatile Impurities
This method is suitable for the analysis of residual solvents and other volatile impurities.[13][14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[13]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.[13]
-
Injector Temperature: 310°C.[13]
-
Ionization: Electron Impact (EI) at 70 eV.[13]
-
Mass Analysis: Full scan mode.
-
Sample Preparation: Headspace analysis or direct injection of a solution of the Clozapine sample in a suitable volatile solvent.
Visualizing Impurity Formation and Analysis Workflow
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in Clozapine synthesis.
Caption: A logical workflow for the identification of unknown impurities.
Potential Degradation Pathways of Clozapine
This diagram illustrates some of the potential degradation pathways of Clozapine under various stress conditions, leading to the formation of common impurities.
Caption: Formation of common Clozapine impurities.
Conclusion
The identification of unknown impurities in Clozapine synthesis requires a multi-faceted analytical approach. While HPLC is a robust tool for routine quality control, LC-MS/MS is indispensable for the identification and structural elucidation of unknown impurities. GC-MS plays a crucial role in controlling volatile impurities and residual solvents. For definitive structural confirmation of novel impurities, isolation followed by NMR spectroscopy remains the gold standard. By employing a combination of these techniques and following a systematic workflow, researchers and drug developers can ensure a comprehensive understanding of the impurity profile of Clozapine, thereby guaranteeing the quality and safety of this important medication.
References
- 1. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Isolation and identification of clozapine metabolites in patient urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three analytical methods for quality control of clozapine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. CYP-catalysed cycling of clozapine and clozapine- N-oxide promotes the generation of reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. theclinivex.com [theclinivex.com]
- 14. rroij.com [rroij.com]
- 15. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Quantitative Analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of clozapine and related dibenzodiazepine compounds, accurate and precise quantitative analysis of key intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one is a critical intermediate in the synthesis of clozapine, and its quantification in complex reaction mixtures requires robust analytical methodologies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for this purpose, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following tables summarize the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or MS detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Selectivity | High (can resolve the analyte from structurally similar impurities). | Very High (mass spectrometric detection provides excellent specificity). | Low to Moderate (potential for interference from other chromophoric species in the reaction mixture). |
| Sensitivity | High (ng/mL to µg/mL levels).[1] | Very High (pg/mL to ng/mL levels).[2][3] | Moderate (µg/mL to mg/mL levels).[4][5] |
| Sample Throughput | Moderate to High. | Moderate. | High. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Typical Application | In-process control, final product assay, impurity profiling. | Trace level impurity analysis, structure confirmation. | Rapid reaction monitoring, preliminary quantification. |
Table 2: Typical Method Validation Parameters
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[6] | > 0.99 | > 0.998[4] |
| Precision (%RSD) | < 2%[6] | < 15%[2] | < 2% |
| Accuracy (% Recovery) | 98-102% | 85-115%[2] | 95-105%[4] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[2] | µg/mL range[4][5] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range[2] | µg/mL range[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC, GC-MS, and UV-Vis spectrophotometry, adapted for the analysis of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in a reaction mixture.
High-Performance Liquid Chromatography (HPLC) Method
This method is well-suited for the routine monitoring of the reaction progress and for the final quantification of the intermediate.
1. Sample Preparation:
-
Quench a known volume of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.
-
Further dilute the quenched sample to a concentration within the calibration range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in a gradient or isocratic elution mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of approximately 260 nm.
3. Calibration:
-
Prepare a series of standard solutions of purified 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one in the diluent solvent at concentrations spanning the expected sample concentration.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace impurities or for confirming the structure of the intermediate.
1. Sample Preparation:
-
Extract the analyte from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous phase, if necessary.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate or methanol).
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the analyte.
3. Calibration and Quantification:
-
Similar to the HPLC method, prepare calibration standards and generate a calibration curve. An internal standard is highly recommended for GC-MS analysis to correct for variations in injection volume and instrument response.
UV-Vis Spectrophotometry Method
This method is a simple and rapid technique for at-line or on-line monitoring of the reaction, providing a quick estimation of the product formation.
1. Sample Preparation:
-
Withdraw a sample from the reaction mixture and dilute it with a suitable solvent (e.g., methanol or ethanol) to an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
The solvent should not absorb at the analytical wavelength.
2. Spectrophotometric Measurement:
-
Wavelength Scan: Perform a wavelength scan of a standard solution of the analyte to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the diluted sample at the determined λmax.
-
Blank: Use the reaction solvent as the blank.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of the pure intermediate in the same solvent used for sample dilution.
-
Measure the absorbance of each standard at the λmax and create a calibration curve of absorbance versus concentration.
-
Calculate the concentration of the analyte in the sample from its absorbance using the calibration curve. It is important to note that this method is prone to interference from other components in the reaction mixture that absorb at the same wavelength.[7]
Visualizations
To further aid in understanding the analytical workflow and method selection process, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF THE G C -M S /M S METHOD FOR QUALITATIVE AND QUANTITATIVE DETERMINATION OF CLOZAPINE IN HUMAN BLOOD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. arcjournals.org [arcjournals.org]
- 6. ijrpr.com [ijrpr.com]
- 7. A Comparative Study of UV-Spectrophotometry and First-Order Derivative UV-Spectrophotometry Methods for the Estimation of Diazepam in Presence of Tween-20 and Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one: A Guide for Laboratory Professionals
Proper Disposal of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]-diazepin-11-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one (CAS No. 50892-62-1), a key intermediate in pharmaceutical synthesis.
Summary of Chemical Data
| Property | Value |
| CAS Number | 50892-62-1 |
| Molecular Formula | C₁₃H₉ClN₂O |
| GHS Hazard Statement | H302: Harmful if swallowed |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one is to treat it as special waste. This requires disposal through a licensed and certified waste disposal company. Adherence to local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes are required.
2. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or "Special Waste," including the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Arrange for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
5. Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Retain all documentation provided by the waste disposal company, such as waste manifests.
Essential Safety and Operational Guidance for Handling 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]-diazepin-11-one
Essential Safety and Operational Guidance for Handling 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]-diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one (CAS Number: 50892-62-1).
This document provides critical safety and logistical information for the laboratory use of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one, an intermediate in the synthesis of pharmaceuticals such as clozapine.[2][3] Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous.[4] It is suspected of causing genetic defects and is toxic if swallowed.[5] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Hand Protection | Wear protective gloves. Nitrile rubber gloves are a common recommendation for handling powdered chemicals. Ensure gloves are regularly inspected for tears or holes before use. |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles).[4] If there is a splash hazard, a face shield should also be worn. |
| Skin and Body Protection | Wear protective clothing.[4] A lab coat is standard. For tasks with a higher risk of exposure, a disposable coverall (e.g., Tyvek) is recommended. Ensure clothing is buttoned and sleeves are rolled down. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[4] For weighing and handling powders, a powered air-purifying respirator (PAPR) or a fit-tested N95 respirator may be appropriate. |
Experimental Protocols: Safe Handling and Operational Workflow
The following protocols are designed to minimize exposure during routine laboratory operations.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or a glove box to control dust.
-
Before use, decontaminate the work surface.
-
Use dedicated spatulas and weighing vessels.
-
When weighing, use an analytical balance with a draft shield.
-
Handle the compound gently to avoid creating airborne dust.
2. Solution Preparation:
-
When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent spills.
-
Cap the vessel immediately after the solvent is added and use gentle agitation (e.g., swirling or magnetic stirring) to dissolve the solid.
3. Post-Handling Procedures:
-
Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) and then with a decontaminating solution.
-
Carefully remove PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound and any solvent rinses in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1]-diazepin-11-one".
-
Keep containers securely closed when not in use.
3. Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
Logical Relationship for Waste Disposal:
Caption: Step-by-step process for the proper disposal of waste.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[4]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.[4]
-
If breathing is difficult, provide oxygen.
-
If not breathing, give artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.[4]
-
Rinse mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so.
-
For a solid spill, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one | 50892-62-1 [chemicalbook.com]
- 2. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
